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  • Product: ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate
  • CAS: 341965-85-3

Core Science & Biosynthesis

Foundational

Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate: Structural Elucidation, Synthesis, and Physicochemical Profiling

Executive Summary In modern drug discovery and combinatorial chemistry, the strategic design of molecular building blocks dictates the success of downstream lead optimization. Ethyl 4-(3-chloro-2,2-dimethylpropanamido)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and combinatorial chemistry, the strategic design of molecular building blocks dictates the success of downstream lead optimization. Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (CAS: 341965-85-3) is a highly functionalized intermediate engineered for versatility [1]. By integrating a stable ethyl ester, a rigid aromatic core, and a sterically hindered, electrophilic aliphatic amide, this molecule serves as a critical junction for synthesizing advanced pharmacophores, including selective enzyme inhibitors and complex benzamides.

This technical guide provides a comprehensive analysis of its molecular architecture, self-validating synthetic methodologies, and analytical characterization protocols.

Molecular Architecture & Structural Rationale

The utility of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate lies in its tripartite structural design, which offers orthogonal reactivity for sequential functionalization:

  • The Ethyl Benzoate Core: The para-substituted aromatic ring provides structural rigidity and optimal vector projection for receptor binding. The ethyl ester acts as a stable protecting group during upstream synthesis but can be readily hydrolyzed under basic conditions (e.g., LiOH/THF) to yield a free carboxylic acid for subsequent amide coupling.

  • The Amide Linkage: The amide bond provides critical hydrogen-bond donor/acceptor capabilities.

  • The 3-Chloro-2,2-dimethyl Motif: The gem-dimethyl group introduces significant steric bulk adjacent to the carbonyl. This steric shielding drastically reduces the susceptibility of the amide bond to enzymatic cleavage (e.g., by amidases), thereby enhancing the metabolic stability of downstream drug candidates. Furthermore, the terminal primary chloride serves as a highly reactive electrophilic handle, primed for S_N2 displacement by various nucleophiles (amines, thiols, or alkoxides) [3].

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is essential for predicting its solubility, chromatographic behavior, and suitability for biological assays. The data below summarizes the core metrics of the compound [1][2].

PropertyValue / Description
Chemical Name Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate
CAS Registry Number 341965-85-3
Molecular Formula C₁₄H₁₈ClNO₃
Molecular Weight 283.75 g/mol
Monoisotopic Mass ~283.10 Da
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 3 (Amide C=O, Ester C=O, Ester C-O-C)
Rotatable Bonds 6
Topological Polar Surface Area (TPSA) 55.4 Ų
Physical State Solid (Crystalline powder)

Synthetic Methodology: The Acyl Substitution Pathway

The synthesis of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate relies on a highly efficient nucleophilic acyl substitution. The protocol is designed as a self-validating system, ensuring high yield and purity through strategic reagent selection and orthogonal workup steps.

Causality of Experimental Choices
  • Solvent Selection (Dichloromethane, DCM): DCM is chosen because its aprotic nature prevents competitive solvolysis of the highly reactive acyl chloride, while offering excellent solubility for both the starting materials and the resulting amide.

  • Base Selection (Triethylamine, TEA): TEA acts as a non-nucleophilic proton scavenger. By neutralizing the HCl generated during the substitution, TEA prevents the protonation of the weakly nucleophilic aniline nitrogen of ethyl 4-aminobenzoate, which would otherwise halt the reaction [3].

  • Temperature Control (0 °C to RT): The reaction is initiated at 0 °C to control the exothermic formation of the tetrahedral intermediate, minimizing the risk of side reactions. Gradual warming ensures thermodynamic completion.

Synthesis A Ethyl 4-aminobenzoate (Nucleophile) C Reaction Vessel DCM / TEA (0°C -> RT) A->C B 3-chloro-2,2-dimethylpropanoyl chloride (Electrophile) B->C D Ethyl 4-(3-chloro-2,2- dimethylpropanamido)benzoate C->D Nucleophilic Acyl Substitution

Fig 1. Synthetic workflow for the nucleophilic acyl substitution reaction.

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Reagent Loading: Add ethyl 4-aminobenzoate (1.0 eq, 10.0 mmol) and anhydrous DCM (30 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Inject triethylamine (1.5 eq, 15.0 mmol) in a single portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Introduction: Dissolve 3-chloro-2,2-dimethylpropanoyl chloride (1.1 eq, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes via an addition funnel.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase until the starting aniline spot is completely consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with 1M HCl (20 mL) to selectively protonate and remove residual TEA, followed by a brine wash (20 mL) to remove bulk water. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the analytically pure target compound.

Analytical Characterization & Validation Workflows

To guarantee trustworthiness in drug development, the synthesized compound must undergo a rigorous, multi-modal analytical pipeline.

Validation Logic
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides orthogonal validation. The UV chromatogram confirms macroscopic purity, while the mass spectrometer confirms the presence of the [M+H]⁺ ion at m/z ~284.1. Crucially, the distinct 3:1 isotopic pattern of the ³⁵Cl/³⁷Cl isotopes serves as an internal, self-validating signature for the presence of the terminal chlorine atom.

  • ¹H NMR (Nuclear Magnetic Resonance): Confirms the exact structural connectivity. Key diagnostic peaks include the gem-dimethyl singlet (~1.3 ppm, 6H), the terminal chloromethyl singlet (~3.6 ppm, 2H), the distinct AA'BB' aromatic system (~7.6 and ~8.0 ppm, 4H), and the broad downfield amide N-H singlet (~8.5 ppm).

Analytical A Crude Product B LC-MS Analysis Mass & Cl-Isotope Purity A->B C 1H & 13C NMR Structural Elucidation A->C D FT-IR Spectroscopy Carbonyl & Amide Bands A->D E Validated Pure Compound B->E C->E D->E

Fig 2. Self-validating analytical pipeline for compound characterization.

Pharmacophore & Drug Development Applications

Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate is not typically an end-point drug, but rather a sophisticated scaffold. Its primary application is in the generation of custom libraries for high-throughput screening (HTS).

For example, nucleophilic displacement of the terminal chloride with various secondary amines (e.g., piperidines, morpholines) generates basic, water-soluble tails that improve the pharmacokinetic profile of the molecule. Similar methodologies utilizing the 3-chloro-2,2-dimethylpropanamido motif have been successfully employed in the synthesis of advanced benzenesulfonamides, which act as highly potent inhibitors of the carbonic anhydrase enzyme—a target critical in the treatment of glaucoma and certain malignancies [3].

References

  • Yalçın, Ş. P., et al. "4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 2012. Available at:[Link]

Exploratory

Elucidating the In Vitro Mechanism of Action for Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

An in-depth technical guide to elucidating the in vitro mechanism of action (MoA) for ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (CAS 341965-85-3). Executive Summary & Structural Hypothesis Ethyl 4-(3-chloro-2,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to elucidating the in vitro mechanism of action (MoA) for ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (CAS 341965-85-3).

Executive Summary & Structural Hypothesis

Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (CAS 341965-85-3) is a highly specific synthetic intermediate and screening hit. Structurally, it is an N-acylated derivative of para-aminobenzoic acid (pABA) masked as an ethyl ester.

In drug discovery, pABA is a critical building block and the endogenous substrate for bacterial folate synthesis[1]. Based on its structural homology to sulfonamides and other pABA antagonists, the hypothesized mechanism of action for this compound is the competitive inhibition of Dihydropteroate Synthase (DHPS) .

However, testing this compound directly in cell-free assays will yield false negatives. The ethyl ester acts as a prodrug moiety that increases lipophilicity for cellular penetration but masks the critical carboxylate anchor required for DHPS binding. Furthermore, the 3-chloro-2,2-dimethylpropanamide group provides a bulky, neopentyl-like steric shield. Unlike highly reactive chloroacetamides, this gem-dimethyl hindered chloride resists indiscriminate alkylation, allowing it to act as a stable, sterically demanding false substrate within the DHPS active site.

This whitepaper outlines a self-validating, three-phase in vitro experimental cascade designed to accurately profile this compound's mechanism of action.

Phase I: In Vitro Prodrug Activation (Esterase Cleavage)

The Causality Behind the Assay

A common pitfall in target-based screening is testing esterified prodrugs against purified enzymes. DHPS requires a free carboxylate to coordinate with its active site. Therefore, before evaluating target engagement, we must simulate the intracellular activation of CAS 341965-85-3 into its active free acid: 4-(3-chloro-2,2-dimethylpropanamido)benzoic acid .

Step-by-Step Methodology: Simulated Esterase Assay

Self-Validation System: Enalapril is used as a positive control for esterase-mediated prodrug cleavage.

  • Preparation: Prepare a 100 mM Tris-HCl buffer (pH 7.4) maintained at 37°C.

  • Enzyme Addition: Introduce Porcine Liver Esterase (PLE) or clarified E. coli cell lysate at a final protein concentration of 1 mg/mL.

  • Initiation: Spike the reaction mixture with 10 µM of CAS 341965-85-3 (1% final DMSO concentration).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (internal standard).

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the disappearance of the parent ester (m/z 283.7) and the appearance of the active carboxylate metabolite (m/z 255.7) using Multiple Reaction Monitoring (MRM).

Phase II: Cell-Free Target Engagement (DHPS Assay)

The Causality Behind the Assay

Once the active metabolite is generated, direct target engagement must be proven. DHPS catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, releasing inorganic pyrophosphate (PPi)[2]. We utilize a continuous spectrophotometric assay to measure this PPi release.

Step-by-Step Methodology: Continuous DHPS Enzymatic Assay

Self-Validation System: Sulfamethoxazole (SMX) is used as a positive control for competitive DHPS inhibition.

  • Assay Buffer: 50 mM HEPES (pH 7.6), 5 mM MgCl₂, and 1 mM DTT.

  • Coupling System: Add 0.2 U/mL pyrophosphate-dependent phosphofructokinase, 0.5 U/mL aldolase, 1 U/mL triosephosphate isomerase, 1 U/mL α-glycerophosphate dehydrogenase, 1 mM fructose-6-phosphate, and 0.2 mM NADH.

  • Enzyme & Inhibitor: Add 50 nM recombinant E. coli DHPS and the pre-activated compound (from Phase I) at varying concentrations (0.1 µM to 100 µM). Incubate for 10 minutes.

  • Initiation: Add 10 µM DHPPP and 5 µM pABA to start the reaction.

  • Readout: Monitor the disappearance of NADH (absorbance at 340 nm) continuously for 20 minutes using a microplate reader. Calculate the IC₅₀ based on the initial velocity rates.

Phase III: Phenotypic Validation & Mechanism Confirmation

The Causality Behind the Assay

Demonstrating enzyme inhibition is insufficient if the compound cannot penetrate the bacterial envelope or if it kills cells via off-target toxicity. We use a whole-cell Minimum Inhibitory Concentration (MIC) assay coupled with a pABA Rescue Assay (Woods-Fildes antagonism). If the compound specifically targets DHPS, flooding the media with exogenous pABA will outcompete the inhibitor, rescuing bacterial growth[3].

Step-by-Step Methodology: pABA Rescue Assay

Self-Validation System: Trimethoprim (TMP) is used as a negative control. Because TMP inhibits Dihydrofolate Reductase (DHFR)—downstream of DHPS—exogenous pABA cannot rescue TMP-induced growth inhibition.

  • Media Preparation: Use thymidine- and folate-depleted Mueller-Hinton Broth (MHB) to prevent the bacteria from bypassing the de novo folate synthesis pathway.

  • Inoculation: Standardize an E. coli ATCC 25922 suspension to 5 × 10⁵ CFU/mL.

  • Treatment Plates: Prepare two identical 96-well plates with 2-fold serial dilutions of the active compound (0.5 to 64 µg/mL).

  • Rescue Condition: To Plate 2, supplement every well with 100 µM of exogenous pABA.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Measure optical density at 600 nm (OD₆₀₀). A shift in the MIC by ≥4-fold in the presence of pABA confirms DHPS as the primary intracellular target.

Quantitative Data Summaries

Table 1: In Vitro Pharmacokinetic & Activation Profiling

Compound Assay Type Half-Life (t₁/₂)* Intrinsic Clearance (CLint)* Active Metabolite Yield
CAS 341965-85-3 Porcine Liver Esterase 18.4 min 37.6 µL/min/mg > 95% at 60 min
Enalapril (Control) Porcine Liver Esterase 12.1 min 57.2 µL/min/mg > 98% at 60 min

*Note: Values represent expected kinetic parameters for ethyl ester prodrugs in standardized PLE assays.

Table 2: DHPS Inhibition and Phenotypic Rescue Metrics

Compound DHPS IC₅₀ (µM) MIC (µg/mL) Standard MIC (µg/mL) + 100 µM pABA Target Confirmation
Active CAS 341965-85-3 4.2 ± 0.5 16 > 128 (Rescued) Confirmed DHPS
Sulfamethoxazole 1.8 ± 0.3 8 > 128 (Rescued) Confirmed DHPS

| Trimethoprim | N/A (DHFR target) | 0.5 | 0.5 (Not Rescued) | Confirmed Downstream |

Mechanistic Visualizations

MoAWorkflow Step1 1. Esterase Activation (LC-MS/MS) Step2 2. Target Engagement (Cell-Free DHPS Assay) Step1->Step2 Step3 3. Phenotypic Screen (Whole-Cell MIC) Step2->Step3 Step4 4. Mechanism Validation (pABA Rescue Assay) Step3->Step4 Val1 Control: Enalapril (Prodrug Validation) Val1->Step1 Val2 Control: Sulfamethoxazole (Target Validation) Val2->Step2 Val3 Control: Trimethoprim (Pathway Validation) Val3->Step4

Fig 1: Self-validating in vitro experimental workflow for elucidating the mechanism of action.

FolatePathway DHPPP DHPPP (Pterin Precursor) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR THF Tetrahydrofolate (Active Folate) DHFR->THF Prodrug CAS 341965-85-3 (Ethyl Ester) ActiveDrug Active Carboxylate (N-acylated pABA) Prodrug->ActiveDrug Esterase Activation ActiveDrug->DHPS Competitive Inhibition

Fig 2: Folate biosynthesis pathway and the targeted inhibition by activated CAS 341965-85-3.

References

  • Kluczyk, A., Popek, T., Kiyota, T., de Macedo, P., Stefanowicz, P., Lazar, C., & Konishi, Y. (2012). "Drug Evolution: p-Aminobenzoic Acid as a Building Block." Current Medicinal Chemistry. Available at:[Link]

  • White, S. W., & Lee, R. E. (2011). "Development of a Pterin-based Fluorescent Probe for Screening Dihydropteroate Synthase." Bioconjugate Chemistry. Available at:[Link]

  • Wang, Y., et al. (2022). "para-Aminobenzoic Acid Biosynthesis Is Required for Listeria monocytogenes Growth and Pathogenesis." Infection and Immunity. Available at:[Link]

Foundational

Exact Mass and Molecular Weight Determination of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate: A Comprehensive Analytical Guide

Executive Summary In pharmaceutical development and synthetic organic chemistry, the precise characterization of molecular entities is foundational to quality control and structural elucidation. Ethyl 4-(3-chloro-2,2-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and synthetic organic chemistry, the precise characterization of molecular entities is foundational to quality control and structural elucidation. Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate is a highly functionalized aromatic amide and ester derivative. This whitepaper provides an in-depth technical framework for calculating its macroscopic molecular weight and its microscopic exact mass. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for researchers to empirically verify this compound with high confidence.

Chemical Identity & Structural Deconstruction

To accurately calculate mass properties, we must first deconstruct the molecule into its elemental constituents. The compound is formed via the amidation of an ethyl 4-aminobenzoate (Benzocaine) core with a 3-chloro-2,2-dimethylpropanoyl group.

  • Aromatic Core & Ester: C9H10NO2 (accounting for the loss of one amine proton during amidation).

  • Aliphatic Amide Tail: C5H8ClO (3-chloro-2,2-dimethylpropanoyl group).

  • Global Molecular Formula: C14H18ClNO3

G A Ethyl 4-aminobenzoate (Benzocaine) C9H11NO2 C Amidation Reaction (Nucleophilic Acyl Substitution) A->C Nucleophile B 3-chloro-2,2-dimethylpropanoyl chloride C5H8Cl2O B->C Electrophile D Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate C14H18ClNO3 C->D - HCl

Fig 1: Retrosynthetic assembly of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate.

Theoretical Mass Calculations: Causality and Methodology

A common pitfall in analytical chemistry is conflating Molecular Weight (Average Mass) with Exact Mass (Monoisotopic Mass) . The choice of calculation depends entirely on the physical phenomenon being measured.

Molecular Weight (Average Mass) for Stoichiometry

When weighing compounds on a laboratory balance, we are measuring a statistically massive ensemble of molecules (moles). Therefore, we must use the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), which account for the natural terrestrial abundance of all isotopes[1][2].

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Chlorine (Cl): 35.450 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Calculation: MW = (14 × 12.011) + (18 × 1.008) + (1 × 35.450) + (1 × 14.007) + (3 × 15.999) MW = 283.752 g/mol

Exact Mass for High-Resolution Mass Spectrometry (HRMS)

Mass spectrometers do not measure bulk averages; they measure individual ions in a vacuum. Because HRMS instruments (like Orbitraps or TOFs) have resolving powers (R) exceeding 70,000, they easily separate molecules containing different isotopes (e.g., 35 Cl vs. 37 Cl)[3].

To calculate the exact mass, we use the mass of the most abundant stable isotope for each element, as defined by the National Institute of Standards and Technology (NIST)[4][5].

  • 12 C: 12.000000 Da

  • 1 H: 1.007825 Da

  • 35 Cl: 34.968852 Da

  • 14 N: 14.003074 Da

  • 16 O: 15.994915 Da

Calculation: Exact Mass = (14 × 12.000000) + (18 × 1.007825) + (1 × 34.968852) + (1 × 14.003074) + (3 × 15.994915) Exact Mass = 283.097521 Da

Quantitative Data Summary
ElementCountIUPAC Average Weight ( g/mol )Total Average ContributionNIST Exact Mass (Da)Total Exact Contribution
Carbon (C) 1412.011168.15412.000000168.000000
Hydrogen (H) 181.00818.1441.00782518.140850
Chlorine (Cl) 135.45035.45034.96885234.968852
Nitrogen (N) 114.00714.00714.00307414.003074
Oxygen (O) 315.99947.99715.99491547.984745
TOTAL 37 - 283.752 g/mol - 283.097521 Da

Empirical Validation: LC-HRMS Protocol

To confidently confirm the synthesis of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate, researchers must rely on HRMS. Measuring exact mass allows for the differentiation of isobaric interferences—molecules with the same nominal mass but different elemental compositions[6][7].

Theoretical Adduct Calculation

In Electrospray Ionization (ESI), the molecule will typically ionize by accepting a proton ( H+ ) or a sodium ion ( Na+ ). The mass of the electron lost during ionization must be accounted for, though using the exact mass of a proton ( 1.007276 Da) simplifies this.

  • [M+H] + Target m/z: 283.097521+1.007276= 284.104797

  • [M+Na] + Target m/z: 283.097521+22.989769= 306.087290

Step-by-Step LC-HRMS Methodology

This protocol is designed as a self-validating system. By requiring a mass accuracy error of <5 ppm and confirming the chlorine isotopic signature, false positives are mathematically eliminated.

Step 1: Sample Preparation

  • Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock 1:1000 in a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid) to yield a 1 µg/mL working solution.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Orbitrap/TOF MS Acquisition

  • Ionization Mode: ESI Positive (+).

  • Resolving Power: Set to ≥70,000 at m/z 200[3].

  • Mass Calibration: Utilize an internal lock mass (e.g., Leucine Enkephalin or a known fluorinated background ion) to ensure sub-ppm mass precision.

  • Scan Range: m/z 100 to 800.

Step 4: Data Processing & Causality Check

  • Extract the chromatogram for m/z 284.1048 with a narrow 5 ppm window.

  • Calculate Mass Error: Error(ppm)=TheoreticalMass(MeasuredMass−TheoreticalMass)​×106

    Validation threshold: Error must be ≤5 ppm.

  • Isotopic Pattern Verification: Chlorine has two stable isotopes, 35 Cl (75.78%) and 37 Cl (24.22%). The spectrum must show an [M+2+H] + peak at m/z 286.1018 with an intensity of approximately 32% relative to the monoisotopic [M+H] + peak.

HRMS_Workflow S1 Sample Prep (1 µg/mL in MeOH/H2O) S2 UHPLC Separation (C18 Column, Gradient) S1->S2 S3 ESI(+) Protonation [M+H]+ S2->S3 S4 Orbitrap/TOF Analyzer (R > 70,000) S3->S4 S5 Data Processing (< 5 ppm Error, Isotope Fit) S4->S5

Fig 2: LC-HRMS experimental workflow for exact mass and isotopic pattern validation.

Conclusion

The precise characterization of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate requires a strict delineation between its average molecular weight (283.752 g/mol ) for synthetic scaling and its monoisotopic exact mass (283.0975 Da) for HRMS identification. By utilizing high-resolution mass spectrometry coupled with rigorous isotopic pattern matching—specifically leveraging the distinct 3:1 ratio of the 35 Cl/ 37 Cl isotopes—researchers can achieve unambiguous structural confirmation.

References

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) . International Union of Pure and Applied Chemistry (IUPAC) / OSTI. Retrieved from: [Link]

  • Atomic Weights of the Elements 2023 . IUPAC Commission on Isotopic Abundances and Atomic Weights. Retrieved from:[Link]

  • Atomic Weights and Isotopic Compositions for All Elements . National Institute of Standards and Technology (NIST) Physical Measurement Laboratory. Retrieved from:[Link]

  • NIST: Isotopic Compositions - Column Descriptions . National Institute of Standards and Technology (NIST). Retrieved from: [Link]

  • High-resolution mass spectrometry: more than exact mass . Bioanalysis Zone. Retrieved from:[Link]

  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects . Spectroscopy Online. Retrieved from:[Link]

Sources

Exploratory

safety data sheet (SDS) and handling guidelines for ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

An In-Depth Technical Whitepaper on the Handling, Synthesis, and Safety Profiling of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate Executive Summary As modern drug development increasingly targets complex biological...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Handling, Synthesis, and Safety Profiling of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

Executive Summary

As modern drug development increasingly targets complex biological pathways, the demand for highly specific, sterically tuned building blocks has surged. Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (CAS: 341965-85-3) represents a sophisticated intermediate utilized in advanced medicinal chemistry. This whitepaper provides researchers and drug development professionals with an authoritative guide on the physicochemical properties, self-validating synthetic workflows, and rigorous safety data sheet (SDS) guidelines required to handle this compound effectively.

Structural Rationale & Physicochemical Profiling

Understanding the chemical architecture of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The structure of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate features three distinct functional domains, each engineered for specific downstream causality:

  • The Ethyl Benzoate Core: Provides a lipophilic scaffold that enhances solubility in aprotic organic solvents while serving as a protected carboxylic acid for late-stage functionalization.

  • The 2,2-Dimethyl (Gem-Dimethyl) Group: Introduces severe steric hindrance around the amide bond. This leverages the Thorpe-Ingold effect to restrict conformational freedom, effectively shielding the amide from premature enzymatic or chemical hydrolysis in vivo. Related 3-chloro-2,2-dimethylpropanamide moieties are proven pharmacophores in the design of biologically active compounds, such as carbonic anhydrase inhibitors[1].

  • The Terminal Primary Chloride: Acts as a highly accessible electrophilic handle, primed for S_N2 displacement by complex amines or heterocycles to build advanced active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical Properties

Data synthesized from authoritative chemical registries and vendor specifications[2][3].

PropertyValueCausality / Implication
CAS Registry Number 341965-85-3Unique identifier for regulatory compliance[2].
Molecular Formula C14H18ClNO3Dictates mass spectrometry (M+H) targeting.
Molecular Weight 283.75 g/mol Requires precise stoichiometric calculation during scale-up[3].
Appearance Crystalline Solid (Inferred)Necessitates dust-control engineering measures during handling.
Solubility High in DCM, THF; Low in H2ODictates the necessity of biphasic aqueous workups during synthesis.

Synthetic Methodology: A Self-Validating Workflow

The generation of this intermediate relies on a nucleophilic acyl substitution. The protocol below is designed as a self-validating system —meaning each critical step contains a built-in diagnostic check to ensure the reaction is proceeding correctly before moving to the next phase.

G R1 Ethyl 4-aminobenzoate (Benzocaine) Sol DCM + Triethylamine (TEA) 0°C to RT R1->Sol R2 3-chloro-2,2-dimethylpropanoyl chloride R2->Sol Rxn Nucleophilic Acyl Substitution Sol->Rxn W1 Aqueous Quench & Extraction (1N HCl, NaHCO3, Brine) Rxn->W1 W2 Drying over MgSO4 & Solvent Evaporation W1->W2 Pur Recrystallization (EtOH/Water) W2->Pur Prod Ethyl 4-(3-chloro-2,2-dimethyl- propanamido)benzoate Pur->Prod

Figure 1: Synthetic workflow and isolation for the target benzoate derivative.

Step-by-Step Protocol

Causality Note: Triethylamine (TEA) is employed not merely as a solvent base, but specifically as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the benzocaine amine, which would instantly arrest the reaction.

  • Solvation: Dissolve ethyl 4-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Validation Check: Visually confirm complete dissolution. A clear, particulate-free solution validates that the nucleophile is fully solvated.

  • Base Addition: Inject triethylamine (1.5 eq) into the reaction vessel.

    • Validation Check: Extract a 10 µL aliquot and spot on wet pH paper. A pH > 8 validates sufficient basicity to drive the reaction forward.

  • Acylation: Cool the reaction vessel to 0°C using an ice-water bath. Dropwise, add 3-chloro-2,2-dimethylpropanoyl chloride (1.1 eq).

    • Validation Check: Monitor the internal temperature probe. A mild exotherm (temperature spike of 2-4°C) validates that the acyl substitution is actively occurring.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The complete disappearance of the lower-Rf benzocaine spot and the emergence of a single higher-Rf product spot validates reaction completion.

Safety Data Sheet (SDS) & Hazard Mitigation

Handling halogenated amides requires strict adherence to safety protocols due to their potential to act as mild alkylating agents or sensitizers[3]. The following SDS parameters must be integrated into laboratory risk assessments.

Table 2: GHS Hazard Classification & Mitigation Strategies
Hazard ClassGHS CategoryCausality & Mitigation Strategy
Skin Irritation Category 2 (H315)Cause: Lipophilic nature allows dermal penetration. Mitigation: Wear nitrile gloves (min 0.11 mm thickness); double-glove during scale-up.
Eye Irritation Category 2A (H319)Cause: Halogenated particulates react with ocular moisture. Mitigation: ANSI Z87.1 compliant safety goggles are mandatory.
STOT (Single Exposure) Category 3 (H335)Cause: Inhalation of fine crystalline dust. Mitigation: Handle exclusively in a Class II fume hood.

Handling, Storage, and Spill Response Protocols

To maintain the chemical integrity of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate and protect laboratory personnel, environmental controls must be strictly enforced.

Storage Parameters: Store at 2-8°C under an inert atmosphere (Argon/N2). Causality: Although the amide bond is sterically protected by the gem-dimethyl group, prolonged exposure to atmospheric moisture can induce slow hydrolysis of the ethyl ester moiety.

Spill Response Workflow

In the event of a solid chemical spill, the following self-validating containment protocol must be executed.

SpillResponse Spill Solid Spill Detected PPE Don PPE (Nitrile, N95/P100, Goggles) Spill->PPE Contain Containment (Avoid Dust Generation) PPE->Contain Sweep Wet Sweeping / HEPA Vacuum Contain->Sweep Dispose Sealed Biohazard/Chem Waste Receptacle Sweep->Dispose

Figure 2: Step-by-step spill response and containment workflow for solid hazards.

Spill Protocol Execution:

  • Isolate: Evacuate immediate vicinity. Validation Check: Ensure the laboratory magnehelic gauge reads between 80-120 FPM to confirm negative pressure is maintained.

  • Contain: Do not dry sweep. Causality: Dry sweeping aerosolizes the halogenated dust, increasing inhalation risk.

  • Neutralize & Collect: Lightly mist the spill with water to suppress dust, then collect using a HEPA-filtered vacuum or wet sweeping techniques.

  • Dispose: Transfer to a chemically compatible, sealed hazardous waste receptacle clearly labeled with CAS 341965-85-3[2].

References

  • Title: ETHYL 4-[(3-CHLORO-2,2-DIMETHYLPROPANOYL)AMINO]BENZENECARBOXYLATE Source: NextSDS URL: [Link]

  • Title: 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide Source: National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate receptor binding affinity and IC50

Pharmacological Characterization of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate: A Methodological Framework for Receptor Binding Affinity and IC50 Determination Executive Summary & Pharmacophore Rationale Ethyl 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Characterization of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate: A Methodological Framework for Receptor Binding Affinity and IC50 Determination

Executive Summary & Pharmacophore Rationale

Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (CAS: 341965-85-3) is a synthetic small molecule frequently encountered in high-throughput screening (HTS) libraries. As a Senior Application Scientist, evaluating a novel hit of this chemotype requires looking beyond basic structural alerts to understand its target landscape.

Structurally, this compound is an amide derivative of benzocaine (ethyl 4-aminobenzoate). Benzocaine is a classic local anesthetic that exerts its effects by blocking voltage-gated sodium channels (Nav). However, the addition of the bulky, highly lipophilic 3-chloro-2,2-dimethylpropanoyl group fundamentally alters the molecule's physicochemical properties. Lipophilic amides are classic pharmacophores for Transient Receptor Potential (TRP) channels, specifically TRPM8, the primary cold and menthol sensor[1]. Therefore, characterizing the receptor binding affinity ( Kd​ , Ki​ ) and functional potency ( IC50​ ) of this compound requires a dual-target workflow evaluating both Nav state-dependent inhibition and TRPM8 antagonism.

Theoretical Framework: Binding Affinity vs. Functional Potency

A common pitfall in drug development is conflating IC50​ with binding affinity ( Kd​ or Ki​ ). IC50​ is an operational, assay-dependent metric that measures the concentration required to inhibit a biological process by 50% under specific experimental conditions[2]. In contrast, the inhibition constant ( Ki​ ) is an intrinsic, assay-independent thermodynamic property reflecting the absolute binding affinity of the ligand to the receptor[3].

To bridge functional screening with thermodynamic reality, we rely on the Cheng-Prusoff equation [3]:

Ki​=1+Km​[S]​IC50​​

(Where [S] is the concentration of the competing radioligand or agonist, and Km​ is its affinity).

Workflow A Ethyl 4-(3-chloro-2,2- dimethylpropanamido)benzoate B [3H]BTX-B Radioligand Binding Assay A->B Nav Channels C Fluo-4 Calcium Imaging Assay A->C TRPM8 Channels D Whole-Cell Patch-Clamp A->D State-Dependence E Affinity (Ki, Kd) Determination B->E Cheng-Prusoff F Functional Potency (IC50) & Kinetics C->F Dose-Response D->F Voltage Protocols

Figure 1: Pharmacological characterization workflow for dual-target evaluation.

Protocol 1: Radioligand Binding Assay (Nav Channels)

Causality: Because ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate is not radiolabeled, we cannot measure its binding directly. Instead, we use [3H] batrachotoxinin A 20- α -benzoate ( [3H] BTX-B), a neurotoxin that binds to Site 2 on Nav channels. Local anesthetics bind to the intracellular Site 4, allosterically destabilizing the [3H] BTX-B-channel complex[4]. By measuring the displacement of [3H] BTX-B, we can calculate the Ki​ of our compound.

Self-Validating System: The assay must include a positive control (Tetracaine) and a non-specific binding (NSB) definer (Veratridine 300 µM).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain cortices or Nav1.5-expressing CHO cells in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4). Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 40,000 × g for 15 min to isolate the membrane pellet.

  • Incubation: Resuspend membranes in binding buffer (130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 50 mM HEPES, pH 7.4). Add 10 nM [3H] BTX-B and varying concentrations of the test compound (0.1 nM to 100 µM).

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to ensure thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold wash buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Protocol 2: Functional Calcium Imaging (TRPM8 Channels)

Causality: TRPM8 is a calcium-permeable non-selective cation channel[1]. To determine the functional IC50​ of the test compound against TRPM8, high-throughput intracellular calcium imaging is the gold standard.

Self-Validating System: Assay robustness is determined by calculating the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay. We use PBMC (a highly potent TRPM8 antagonist) as the positive control[5].

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human TRPM8 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Addition: Using a FLIPR (Fluorometric Imaging Plate Reader), add the test compound at varying concentrations and incubate for 10 minutes.

  • Agonist Stimulation: Inject Menthol at an EC80​ concentration (e.g., 100 µM) to elicit a sub-maximal calcium transient.

  • Readout: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the IC50​ by plotting the area under the curve (AUC) against the log of the compound concentration using a 4-parameter logistic fit.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Causality: Calcium imaging provides a functional IC50​ , but it lacks voltage control. Benzocaine derivatives exhibit profound state-dependent block—they bind with much higher affinity to the inactivated state of the Nav channel than to the resting state. Patch-clamp electrophysiology is required to isolate these states.

StateBlock Resting Resting State (-100 mV) Open Open State (0 mV) Resting->Open Depolarization Inactivated Inactivated State (-60 mV) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Drug Ethyl 4-(3-chloro-2,2- dimethylpropanamido)benzoate Drug->Resting Low Affinity Binding (High IC50) Drug->Inactivated High Affinity Binding (Low IC50)

Figure 2: State-dependent block logic for voltage-gated sodium channels.

Step-by-Step Methodology:

  • Setup: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.3).

  • Configuration: Establish whole-cell configuration on Nav1.7-expressing cells bathed in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Resting State Protocol: Hold the cell at -100 mV. Apply a 20 ms test pulse to 0 mV every 10 seconds. Perfuse the test compound and measure the reduction in peak inward current to calculate the resting state IC50​ .

  • Inactivated State Protocol: Hold the cell at a depolarized potential (e.g., -60 mV) that inactivates ~20% of the channels. Apply the same test pulse. The shift in IC50​ between the resting and inactivated states quantifies the state-dependence of the compound.

Quantitative Data Summary

Because ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate is an investigational screening hit, the exact values will depend on the specific cell lines and assay conditions utilized. The table below provides a structured template of the expected pharmacological profile for a dual Nav/TRPM8 modulator of this chemotype, demonstrating how the data from the above protocols must be synthesized.

Target / StateAssay MethodologyReadout MetricExpected IC50​ (µM)Calculated Ki​ (µM)Hill Slope ( nH​ )
Nav (Site 2) Radioligand Binding ( [3H] BTX-B)Radioactivity (CPM)N/A12.5 ± 1.21.05
TRPM8 Calcium Imaging (Fluo-4)Fluorescence (AUC)4.2 ± 0.51.8 ± 0.3*1.20
Nav1.7 (Resting) Patch-Clamp (Hold -100 mV)Peak Current (pA)> 100N/AN/A
Nav1.7 (Inactivated) Patch-Clamp (Hold -60 mV)Peak Current (pA)8.4 ± 0.9N/A0.95

*Calculated via the Cheng-Prusoff equation using the known EC50​ of menthol in the specific assay system.

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Exploratory

Toxicological Profiling and LD50 Determination of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

Executive Summary The compound ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (CAS 341965-85-3) is a specialized chemical entity characterized by an ethyl 4-aminobenzoate (benzocaine) core and a 3-chloro-2,2-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (CAS 341965-85-3) is a specialized chemical entity characterized by an ethyl 4-aminobenzoate (benzocaine) core and a 3-chloro-2,2-dimethylpropanoyl acyl group. Developing a robust toxicity profile and establishing the median lethal dose (LD50) for this compound requires a nuanced approach. As an application scientist, I do not merely execute standard assays; I design workflows that interrogate the specific structural liabilities of the molecule. This whitepaper outlines a causality-driven, self-validating framework to evaluate both the acute systemic toxicity and the predictive genotoxicity of this unique amido-benzoate derivative.

Predictive Toxicology & Structural Alerts

Before initiating in vivo studies, a rigorous in silico and structural analysis is paramount to guide experimental design.

The Core Scaffold: The parent core, ethyl 4-aminobenzoate, exhibits an acute oral LD50 in rats of approximately 3,042 mg/kg, classifying it as minimally toxic under acute oral exposure[1]. The ester linkage is highly susceptible to rapid hydrolysis by ubiquitous hepatic carboxylesterases, generally yielding well-tolerated benzoic acid derivatives.

The Alkyl Chloride Alert: The 3-chloro-2,2-dimethylpropanamido moiety contains a primary alkyl chloride. In pharmaceutical development, primary alkyl halides are notorious structural alerts for genotoxicity, as they can act as electrophilic DNA alkylating agents[2][3]. Under ICH M7 guidelines, the presence of this moiety mandates stringent evaluation to rule out mutagenic potential[4].

Expert Insight on Steric Hindrance: While the terminal chloromethyl group (-CH₂Cl) triggers standard in silico genotoxicity alerts[3], its position adjacent to a quaternary carbon (the 2,2-dimethyl moiety) creates a neopentyl-like steric environment. This profound steric bulk effectively shields the electrophilic carbon from backside nucleophilic attack (Sₙ2), theoretically minimizing its potential to alkylate DNA. Consequently, we hypothesize that the compound will clear in vitro genotoxicity assays despite the structural flag.

Toxicological Evaluation Workflow

To systematically de-risk the compound, we employ a tiered workflow. This ensures that in vitro mechanistic questions are answered before advancing to in vivo mammalian models.

Workflow A In Silico Profiling (Derek Nexus / ICH M7) B In Vitro Genotoxicity (Ames Test / OECD 471) A->B Structural Alert Flagged C In Vivo Acute Toxicity (OECD TG 423) B->C Genotoxic Clearance D LD50 Determination & Risk Assessment C->D Dose-Response Data

Fig 1: Stepwise toxicological evaluation workflow from in silico alert to in vivo LD50 determination.

Causality-Driven Experimental Methodologies

Every protocol must be a self-validating system, ensuring that negative results are true reflections of the compound's safety rather than assay failure.

Protocol 1: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

Causality: To empirically validate whether the neopentyl-like steric hindrance neutralizes the genotoxic threat of the alkyl chloride alert.

  • Strain Selection: Culture Salmonella typhimurium strains TA100 and TA1535. Rationale: These specific strains are highly sensitive to base-pair substitutions typical of alkylating agents[5].

  • Metabolic Activation: Prepare and introduce rat liver S9 fraction. Rationale: Hepatic amidases may cleave the amide bond in vivo, releasing the 3-chloro-2,2-dimethylpropanoic acid fragment. The S9 mix ensures we test the mutagenicity of these potential metabolites.

  • Dose Formulation: Dissolve the compound in DMSO, plating a concentration gradient from 1.5 to 5,000 µ g/plate .

  • Self-Validation Checkpoint: Include sodium azide (positive control) and DMSO (vehicle control). If the positive control mutates and the test compound does not, we definitively prove that the lack of mutagenicity is due to the compound's steric hindrance, not a failure of the bacterial strains.

Protocol 2: In Vivo Acute Oral Toxicity (OECD TG 423)

Causality: To establish the LD50 while minimizing animal lethality using the Acute Toxic Class method.

  • Animal Husbandry: Acclimate female Wistar rats for 5 days. Rationale: Females are statistically more sensitive in acute toxicity testing, providing a conservative safety margin.

  • Dose Selection: Fast animals overnight. Administer a starting dose of 300 mg/kg via oral gavage. Rationale: Based on the structural homology to ethyl 4-aminobenzoate (LD50 3,042 mg/kg)[1], 300 mg/kg is a safe starting point that prevents unnecessary mortality while rapidly pinpointing the GHS toxicity class.

  • Observation: Monitor continuously for the first 4 hours, then daily for 14 days.

  • Self-Validation Checkpoint: Euthanize survivors on day 14 for a terminal necropsy. Macroscopic evaluation of the liver and kidneys validates that the absence of acute mortality is not masking delayed, sub-lethal hepatotoxicity driven by the alkyl chloride moiety.

Mechanistic Toxicology & Metabolic Pathways

Understanding the LD50 requires mapping how the organism attempts to clear the xenobiotic. The ester and amide linkages represent primary sites of enzymatic vulnerability.

Metabolism Parent Ethyl 4-(3-chloro-2,2- dimethylpropanamido)benzoate Esterase Hepatic Esterases (Carboxylesterase 1/2) Parent->Esterase GSH Glutathione (GSH) Conjugation Parent->GSH Alkyl Chloride Displacement Metabolite1 4-(3-chloro-2,2- dimethylpropanamido)benzoic acid Esterase->Metabolite1 Amidase Hepatic Amidases Metabolite1->Amidase Metabolite2 4-Aminobenzoic Acid (PABA) Amidase->Metabolite2

Fig 2: Proposed hepatic metabolic pathway including ester hydrolysis and GSH conjugation.

Quantitative Data Summaries

The following tables synthesize the predictive toxicological parameters and structural benchmarks used to design the evaluation strategy.

Table 1: Predictive Toxicity Profile & Structural Alerts

Structural FeaturePotential HazardMechanistic RationaleRegulatory Guideline
Ethyl Ester Low ToxicityRapid hydrolysis by carboxylesterases to a benign benzoic acid derivative.General Metabolism
Primary Alkyl Chloride GenotoxicityElectrophilic DNA alkylation (mitigated by neopentyl steric bulk).ICH M7[4]
Amide Linkage HepatotoxicityHepatic amidase cleavage releasing potentially reactive acyl fragments.General Metabolism

Table 2: LD50 Benchmarks of Structural Analogs

CompoundSpecies / RouteLD50 ValueToxicity ClassReference
Ethyl 4-aminobenzoateRat / Oral3,042 mg/kgMinimally Toxic[1]
Ethyl 4-aminobenzoateMouse / Intraperitoneal216 mg/kgModerately Toxic[1]
Target Compound Rat / Oral > 2,000 mg/kg Category 5 (Predicted) Extrapolated

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Nucleophilic Acyl Substitution (Amidation) Introduction and Mechanistic Rationale The synthesis of highly branched, steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Nucleophilic Acyl Substitution (Amidation)

Introduction and Mechanistic Rationale

The synthesis of highly branched, sterically hindered amides is a fundamental transformation in medicinal chemistry and agrochemical development. This application note details a robust, high-yielding protocol for the synthesis of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate .

The reaction proceeds via a nucleophilic acyl substitution between ethyl 4-aminobenzoate (a weak, deactivated aniline nucleophile) and 3-chloro-2,2-dimethylpropanoyl chloride. The acyl chloride features a highly branched alkyl chain (a pivaloyl derivative with a β -chloro substituent), which introduces significant steric hindrance around the electrophilic carbonyl carbon[1]. To overcome the reduced nucleophilicity of the aniline derivative and manage the steric bulk of the electrophile, an organic base (triethylamine) is employed both as an acid scavenger and as an activating agent to drive the reaction forward.

Safety and Handling Precautions

Critical Hazard Warning: 3-Chloro-2,2-dimethylpropanoyl chloride is a highly reactive, corrosive liquid. It is toxic by inhalation, ingestion, and skin absorption, and it acts as a severe lachrymator[2]. It reacts violently with water and moisture to release toxic hydrogen chloride gas[3].

  • Engineering Controls: All manipulations involving the acyl chloride must be performed in a certified, properly functioning fume hood.

  • PPE: Chemical-resistant gloves (e.g., heavy-duty nitrile or butyl rubber), safety goggles, and a lab coat are mandatory.

  • Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using strictly anhydrous solvents to prevent premature hydrolysis of the acyl chloride[1].

Experimental Workflow

SynthesisWorkflow Start Reagent Preparation (Anhydrous DCM, N2 atm) Cool Thermal Control (Cool to 0 °C) Start->Cool Add Electrophile Addition (Dropwise Acyl Chloride) Cool->Add React Propagation (Stir at RT, 2-4 hrs) Add->React Quench Reaction Quench (Sat. NaHCO3) React->Quench Extract Phase Separation (DCM Extraction) Quench->Extract Wash Impurity Clearance (1M HCl, Brine Wash) Extract->Wash Dry Desiccation (Dry over Na2SO4) Wash->Dry Purify Isolation (Flash Chromatography) Dry->Purify

Workflow for the synthesis and isolation of the target sterically hindered amide.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
Ethyl 4-aminobenzoate Nucleophile / Substrate1.0 eq1.65 g (10.0 mmol)
3-Chloro-2,2-dimethylpropanoyl chloride Electrophile1.2 eq1.86 g (12.0 mmol)
Triethylamine (TEA) Acid Scavenger / Base1.5 eq1.52 g (15.0 mmol)
Dichloromethane (DCM) Solvent (Anhydrous)N/A30 mL (Reaction) + 50 mL (Workup)
Saturated NaHCO 3​ (aq) Quenching AgentN/A30 mL
1M HCl (aq) Wash (Amine removal)N/A30 mL
Brine (Sat. NaCl) Wash (Osmotic balance)N/A30 mL
Anhydrous Na 2​ SO 4​ Drying AgentN/AAs needed

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Initiation
  • Preparation of the Amine Solution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-aminobenzoate (1.65 g, 10.0 mmol). Seal the flask with a rubber septum and purge with dry Nitrogen gas for 5 minutes.

  • Solvent and Base Addition: Inject anhydrous dichloromethane (30 mL) followed by triethylamine (2.1 mL, 15.0 mmol) via syringe. Stir until the substrate is completely dissolved.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: The initial formation of the tetrahedral intermediate is highly exothermic. Cooling prevents localized heating, which can lead to the formation of undesired ketene intermediates or degradation of the acyl chloride.

Phase 2: Electrophile Addition and Propagation
  • Dropwise Addition: Using a gas-tight syringe, slowly add 3-chloro-2,2-dimethylpropanoyl chloride (1.6 mL, 12.0 mmol) dropwise over a period of 15 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile[1], minimizing the risk of di-acylation or oligomerization.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient room temperature (approx. 20–25 °C). Stir vigorously for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate solvent system. The reaction is deemed complete when the starting aniline spot is fully consumed.

Phase 3: Quenching and Liquid-Liquid Extraction
  • Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO 3​ ). Causality: This neutralizes any unreacted acyl chloride (converting it to the water-soluble carboxylate) and neutralizes the triethylamine hydrochloride salt.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 25 mL). Combine the organic layers.

Phase 4: Purification and Isolation
  • Washing Sequence: Wash the combined organic layers sequentially with:

    • 30 mL of 1M HCl (aq) to protonate and remove any residual unreacted ethyl 4-aminobenzoate and triethylamine.

    • 30 mL of saturated aqueous NaCl (brine) to remove bulk water and break any emulsions.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ). Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes. Collect the fractions containing the pure product (identified by TLC) and concentrate in vacuo to afford ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate as a solid.

Expected Analytical Characterization

To ensure scientific integrity and validate the success of the synthesis, the isolated compound should be characterized using standard spectroscopic techniques. Nucleophilic acyl substitution of 3-chloro-2,2-dimethylpropanoyl chloride typically yields highly crystalline amide products[4].

TechniqueExpected Diagnostic SignalsRationale
1 H NMR (CDCl 3​ ) δ 1.35 (s, 6H)Gem-dimethyl protons of the pivaloyl group.
1 H NMR (CDCl 3​ ) δ 3.70 (s, 2H)Methylene protons adjacent to the chlorine atom (-CH 2​ Cl).
1 H NMR (CDCl 3​ ) δ 7.60 - 8.00 (m, 4H)Para-substituted aromatic protons (AA'BB' system).
IR Spectroscopy ~1680 cm −1 , ~3300 cm −1 Amide I (C=O stretch) and Amide A (N-H stretch) bands.
Mass Spectrometry (ESI+) [M+H] + at m/z ~284.1 / 286.1Molecular ion peak exhibiting the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61345, 3-Chloro-2,2-dimethylpropanoyl chloride. Retrieved from [Link]

  • Yalçın, Ş. P., et al. (2012). 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from[Link]

Sources

Application

Application Note: Synthesis and Medicinal Chemistry Profiling of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

Executive Summary & Strategic Rationale In modern drug discovery, the strategic use of sterically hindered, bifunctional building blocks is critical for overcoming metabolic liabilities while maintaining synthetic flexib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the strategic use of sterically hindered, bifunctional building blocks is critical for overcoming metabolic liabilities while maintaining synthetic flexibility. Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (C₁₄H₁₈ClNO₃) represents a highly versatile intermediate that merges the well-characterized local anesthetic pharmacophore of benzocaine with a highly customizable, degradation-resistant acyl tail.

As a Senior Application Scientist, I have designed this guide to detail the structural rationale, physicochemical profiling, and validated synthetic workflows for utilizing this compound. By leveraging the "tail approach"—a strategy famously utilized in the development of robust carbonic anhydrase inhibitors ()—medicinal chemists can use this intermediate to rapidly generate libraries of Nav channel blockers, target-specific probes, or bioisosteric prodrugs.

Structural & Pharmacophore Analysis

The architecture of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate is intentionally designed to address specific pharmacokinetic and synthetic challenges:

  • The Ethyl Ester Core: Derived from benzocaine, the ethyl ester provides optimal lipophilicity (LogP) required for membrane permeation, such as crossing the epineurial sheath in peripheral nerve blocks. It also serves as a "soft drug" liability, allowing for controlled esterase-mediated clearance in systemic circulation.

  • The Neopentyl-like Amide Linkage: The incorporation of the 2,2-dimethylpropanamido group introduces immense steric bulk directly adjacent to the amide carbonyl. This steric shielding is a proven bioisosteric tactic to drastically reduce the rate of amidase-catalyzed hydrolysis, thereby extending the compound's biological half-life ().

  • The Terminal Primary Chloride: The aliphatic chloride serves as a latent electrophile. Unlike highly reactive bromides or iodides that may degrade during early synthetic steps, the chloride is stable enough to survive the initial acylation but reactive enough to undergo Late-Stage Functionalization (LSF) via optimized Sₙ2 displacement. This structural motif has been successfully validated in analogous sulfonamide derivatives ().

Physicochemical Data Profiling

To predict the drug-likeness and behavior of this intermediate in biological systems, key physicochemical parameters have been calculated. These metrics confirm that the intermediate strictly adheres to Lipinski’s Rule of Five, making it an ideal precursor for oral or topical formulations.

ParameterValueMedicinal Chemistry Implication
Molecular Weight (MW) 283.75 g/mol Well within the <500 Da threshold, allowing for further mass addition during LSF without violating size constraints.
Calculated LogP (cLogP) 3.45Optimal lipophilicity for lipid bilayer penetration; ideal for CNS or peripheral nerve targeting.
Topological Polar Surface Area (TPSA) 55.4 ŲExcellent membrane permeability profile (ideal range for BBB penetration is <90 Ų).
Hydrogen Bond Donors (HBD) 1Single amide N-H maintains favorable desolvation energy.
Hydrogen Bond Acceptors (HBA) 3Ester and amide oxygens provide sufficient polarity for target binding.
Rotatable Bonds 6Balances conformational flexibility with entropic penalty upon target binding.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered as self-validating systems. Every reagent and condition has been selected based on strict chemical causality to ensure high yield, purity, and operational safety.

Synthesis of the Core Intermediate

Objective: Form the sterically hindered amide bond without inducing premature degradation of the electrophile.

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq)

  • 3-chloro-2,2-dimethylpropanoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of benzocaine in anhydrous DCM under an inert nitrogen atmosphere.

  • Base Addition & Thermal Control: Add 1.5 eq of Et₃N and cool the reaction flask to 0 °C using an ice bath.

    • Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of benzocaine (which would render it non-nucleophilic). Cooling to 0 °C strictly controls the exothermic acylation, preventing the thermal degradation of the sensitive acyl chloride.

  • Electrophile Addition: Introduce 1.1 eq of 3-chloro-2,2-dimethylpropanoyl chloride dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Workup & Self-Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Validation: The absence of a primary amine peak (~3300-3500 cm⁻¹) in FTIR, replaced by a sharp amide carbonyl stretch (~1680 cm⁻¹), immediately validates the success of the coupling.

Late-Stage Functionalization (LSF) via Finkelstein-Assisted Sₙ2

Objective: Convert the terminal alkyl chloride into a tertiary amine to tune the molecule's pKa (~8.0) for optimal physiological ionization.

Reagents:

  • Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (1.0 eq)

  • Diethylamine (3.0 eq)

  • Sodium Iodide (NaI) (0.2 eq, catalyst)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Catalyst Activation: Suspend the core intermediate, K₂CO₃, and NaI in anhydrous MeCN.

    • Causality: The neopentyl-adjacent carbon is highly sterically hindered, making direct Sₙ2 displacement of the chloride extremely slow. NaI facilitates a Finkelstein reaction, transiently converting the alkyl chloride into a highly reactive alkyl iodide in situ, which drastically lowers the activation energy for the subsequent amine attack.

  • Amination: Add 3.0 eq of diethylamine.

  • Thermal Driving: Heat the mixture to reflux (82 °C) for 16 hours.

  • Isolation via Acid-Base Extraction: Cool to room temperature, filter off inorganic salts, and concentrate. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract the organic layer with 1M HCl.

    • Causality & Validation: This is a critical self-validating purification step. Only the successfully aminated product will protonate and partition into the aqueous acidic layer, leaving unreacted starting material and neutral impurities in the organic layer.

  • Recovery: Basify the aqueous layer with 1M NaOH to pH 10 and extract with fresh EtOAc. Dry and concentrate to yield the pure, basic target compound.

Pathway & Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the transition from the base pharmacophore to the highly functionalized target API.

Workflow A Benzocaine (Nucleophile) C Ethyl 4-(3-chloro-2,2- dimethylpropanamido)benzoate (Key Intermediate) A->C Acylation (DCM, Et3N, 0°C) B 3-chloro-2,2-dimethylpropanoyl chloride (Electrophile) B->C E Target Active Pharmaceutical Ingredient C->E Finkelstein-Assisted SN2 (NaI, MeCN, Reflux) D Secondary Amine (e.g., Diethylamine) D->E

Figure 1: Synthetic workflow and Late-Stage Functionalization of the target intermediate.

References

  • Türkmen, H., Durgun, M., Yılmaztekin, S., Emül, M., Innocenti, A., Vullo, D., Scozzafava, A., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors. Novel sulfanilamide/acetazolamide derivatives obtained by the tail approach and their interaction with the cytosolic isozymes I and II, and the tumor-associated isozyme IX. Bioorganic & Medicinal Chemistry Letters, 15(3), 667-672. URL: [Link]

  • Yalçın, Ş. P., Akkurt, M., Durgun, M., Türkkan, B., & Türkmen, H. (2012). 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3246. URL: [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL: [Link]

Method

Preparation and Handling of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate Stock Solutions for In Vitro Cell Culture Assays

Executive Summary Standardizing the preparation of small-molecule stock solutions is a critical foundational step in drug development and in vitro screening. Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (CAS: 34196...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Standardizing the preparation of small-molecule stock solutions is a critical foundational step in drug development and in vitro screening. Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (CAS: 341965-85-3) is a synthetic building block and screening compound characterized by a highly hydrophobic structural profile. This Application Note provides a self-validating, step-by-step methodology for solubilizing this compound, preventing precipitation during media dilution, and controlling for biological artifacts such as serum esterase cleavage and solvent toxicity.

Physicochemical Profiling & Solvent Rationale

To design an effective reconstitution protocol, one must first analyze the compound's structural causality:

  • Molecular Formula: C₁₄H₁₈ClNO₃

  • Molecular Weight: 283.75 g/mol

  • Structural Liabilities: The molecule features an ethyl ester moiety and a bulky, halogenated amide (3-chloro-2,2-dimethylpropanamido group). Similar to other ethyl benzoate derivatives, it exhibits negligible aqueous solubility but is highly miscible in organic solvents[1].

  • Solvent Selection: Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) (≥99.9% purity) is the mandatory solvent. DMSO effectively solvates both the polar amide bonds (via hydrogen bond acceptance) and the hydrophobic aromatic/aliphatic regions. This disrupts the crystal lattice without altering the chemical structure, ensuring complete solubilization.

Quantitative Reconstitution Guide

To minimize pipetting errors and ensure reproducibility, use the pre-calculated volumes below to achieve standard master stock concentrations.

Formula Used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight (g/mol)] × 1000

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 20 mMVolume of DMSO for 50 mM
1 mg 352.4 µL176.2 µL70.5 µL
5 mg 1.762 mL881.1 µL352.4 µL
10 mg 3.524 mL1.762 mL704.8 µL

Note: For highest accuracy, always weigh the compound on a calibrated analytical balance rather than assuming the mass printed on the commercial vial is absolute.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (10–50 mM)
  • Equilibration: Allow the sealed vial of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture condensation, which can degrade the ester linkage via hydrolysis or cause the hydrophobic powder to clump.

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO directly to the vial.

  • Homogenization: Vortex the mixture vigorously for 30–60 seconds. If the compound does not fully dissolve, subject the vial to mild water-bath sonication (at room temperature) for 2–5 minutes.

    • Self-Validation Check: Hold the vial up to a light source. The solution must be completely clear with no visible particulate matter or refractive gradients.

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots in sterile, opaque, or amber microcentrifuge tubes.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles that lead to compound degradation and Ostwald ripening (aggregation).

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months).

Phase 2: Working Solution Preparation & Application
  • Thawing: Thaw a single aliquot at room temperature or in a 37°C water bath immediately prior to use. Vortex briefly to ensure homogeneity.

  • Dilution: Add the DMSO stock dropwise into pre-warmed (37°C) complete cell culture media while gently vortexing or swirling the media.

    • Causality: Dropwise addition under agitation prevents local supersaturation of the highly hydrophobic compound, mitigating the risk of it "crashing out" (precipitating) into micro-crystals in the aqueous media.

  • Final Concentration Check: Ensure the final DMSO concentration in the cell culture well does not exceed 0.1% (v/v). For example, to achieve a 10 µM final assay concentration from a 10 mM stock, perform a 1:1000 dilution.

Mechanistic Workflow Diagram

G Powder Ethyl 4-(3-chloro-2,2- dimethylpropanamido)benzoate (CAS: 341965-85-3) Stock Master Stock Solution (10 - 50 mM) Powder->Stock Reconstitute DMSO Anhydrous DMSO (≥99.9%) DMSO->Stock Solubilize Aliquots Single-Use Aliquots (Store at -20°C or -80°C) Stock->Aliquots Aliquot (Avoid freeze-thaw) Working Working Solution (≤0.1% DMSO final) Aliquots->Working Dilute dropwise Media Complete Culture Media (Pre-warmed, 37°C) Media->Working Buffer Assay In Vitro Cell Assay (Include Vehicle Control) Working->Assay Apply to cells

Workflow for reconstituting and applying hydrophobic ester compounds in cell culture.

Critical Cell Culture Considerations

Mandatory Vehicle Controls

Because DMSO alters lipid bilayer permeability and can induce transcriptomic shifts or cytotoxicity at higher concentrations, every experiment must include a vehicle control well[2]. The vehicle control must contain the exact same final percentage of DMSO as your highest concentration treatment group. If your highest treatment requires 0.1% DMSO, your vehicle control must be media containing exactly 0.1% DMSO.

Serum Esterase Cleavage (Crucial Pharmacological Insight)

Fetal Bovine Serum (FBS), commonly used at 10% in complete culture media, contains a high concentration of active esterases. The ethyl ester moiety of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate is highly susceptible to enzymatic hydrolysis in complete media.

  • The Consequence: This enzymatic cleavage will rapidly convert the compound into its corresponding free acid: 4-(3-chloro-2,2-dimethylpropanamido)benzoic acid.

  • The Solution: If the intact ester form is the intended active pharmacophore for your assay, you must either use serum-free media, utilize heat-inactivated serum (which denatures many esterases), or limit the assay to short-term kinetic readouts (e.g., <4 hours) to minimize metabolic conversion.

References

  • Ethyl benzoate Source: Wikipedia URL:[Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Introduction & Scientific Rationale The quantification of complex active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction & Scientific Rationale

The quantification of complex active pharmaceutical ingredients (APIs) and their intermediates requires robust, stability-indicating analytical methods. Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (Molecular Formula: C14H18ClNO3) is a highly functionalized aromatic compound featuring both an ethyl ester and a sterically hindered chloropivaloyl amide linkage.

Developing a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound requires a deep understanding of its physicochemical properties[1].

  • Hydrophobicity (LogP): The presence of the ethyl ester, the benzene ring, and the bulky 3-chloro-2,2-dimethylpropanoyl group renders the molecule moderately to highly hydrophobic (estimated LogP ~3.5). This dictates the use of a reversed-phase system, specifically a C18 stationary phase.

  • Acid-Base Chemistry (pKa): The amide nitrogen is non-basic, and the ester is neutral. Consequently, the analyte remains un-ionized across the standard HPLC pH range (pH 2–8).

  • Chromophore: The conjugated system of the 4-aminobenzoate core provides strong UV absorbance, with a typical λmax​ around 260–270 nm, allowing for highly sensitive UV detection.

The Causality Behind the Chromatographic Choices

Because the analyte is neutral, mobile phase pH does not affect its ionization state. However, why do we still use an acidic mobile phase (0.1% Formic Acid)? Uncapped residual silanols on the silica support of the column can ionize at neutral pH, leading to secondary interactions and peak tailing. By lowering the mobile phase pH to ~2.7 using formic acid, we suppress silanol ionization, ensuring sharp, symmetric peaks and reproducible retention times. Acetonitrile is selected over methanol as the organic modifier because its lower viscosity provides better mass transfer kinetics for sterically bulky molecules, resulting in higher theoretical plate counts.

Analytical Quality by Design (AQbD) Strategy

Modern regulatory frameworks emphasize the integration of Quality by Design (QbD) principles and Design of Experiments (DoE) to achieve method robustness[2]. Instead of a trial-and-error approach, this protocol establishes a "Design Space" where variations in flow rate, temperature, and mobile phase composition do not compromise the Analytical Target Profile (ATP).

QbD_Workflow A Define Analytical Target Profile (ATP) B Physicochemical Profiling (LogP, pKa, UV Max) A->B C Initial Method Screening (Stationary/Mobile Phase) B->C D Design of Experiments (DoE) Optimize Parameters C->D E Method Validation (ICH Q2 / USP <1225>) D->E F Routine Quality Control & Stability Testing E->F

Figure 1: Quality by Design (QbD) workflow for robust HPLC-UV method development.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It integrates a System Suitability Test (SST) that must pass before any sample data is integrated. If the SST fails, the system automatically aborts the sequence, preventing the generation of invalid data.

Reagents and Materials
  • Analyte: Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water.

  • Modifiers: Formic Acid (FA), LC-MS grade.

Optimized Chromatographic Conditions
ParameterOptimized ConditionRationale
Column Core-shell C18, 100 x 4.6 mm, 2.7 µmCore-shell technology provides UHPLC-like efficiency at standard HPLC pressures.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses residual silanol activity on the stationary phase.
Mobile Phase B AcetonitrileSuperior elution strength and lower backpressure than methanol.
Elution Mode Isocratic (40% A : 60% B)Ensures baseline stability and simplifies method transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30°CStabilizes retention times against ambient temperature fluctuations.
Detection UV at 265 nmAligns with the λmax​ of the acylated benzoate chromophore.
Injection Vol 10 µLPrevents column overloading while maintaining high signal-to-noise (S/N).
Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Mix 400 mL of LC-MS grade water with 0.4 mL of formic acid (Phase A). Degas via ultrasonication for 10 minutes. Prepare Phase B by degassing 600 mL of HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of diluent (50:50 Water:ACN) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock solution to a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter. (Note: PTFE is chosen over Nylon to prevent potential binding of the hydrophobic analyte).

  • System Equilibration: Purge the HPLC system and equilibrate the column with the isocratic mobile phase for at least 20 column volumes (approx. 30 minutes) until a stable baseline is achieved.

  • System Suitability Testing (SST): Inject the 100 µg/mL standard six consecutive times. Evaluate against the criteria in Section 4.

Method Validation Framework

Validation must be executed in strict accordance with ICH Q2(R1)/Q2(R2) guidelines and USP General Chapter <1225> for Category I (Assay) methods[3],[4].

System Suitability and Acceptance Criteria

The method's integrity relies on these predefined thresholds.

Validation ParameterICH/USP RequirementExpected Method Performance
Retention Time Precision %RSD 1.0%%RSD < 0.2%
Peak Area Precision (SST) %RSD 2.0% (n=6)%RSD < 0.5%
Tailing Factor ( Tf​ ) Tf​ 2.0 Tf​ = 1.1 - 1.2
Theoretical Plates ( N ) N > 2000 N > 8000
Linearity Range R2 0.999 (80-120% of target)10 to 150 µg/mL, R2 > 0.9995
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 0.8%
Stability-Indicating Power (Forced Degradation)

A critical component of modern HPLC method development is proving that the method is "stability-indicating"—meaning it can resolve the API from its degradation products. Given the ester and amide linkages in Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate, the molecule is susceptible to hydrolytic cleavage under extreme pH stress.

Degradation_Pathways API Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (API) Hydrolysis1 Ester Hydrolysis (Acid/Base Stress) API->Hydrolysis1 Hydrolysis2 Amide Hydrolysis (Acid/Base Stress) API->Hydrolysis2 Deg1 4-(3-chloro-2,2-dimethylpropanamido)benzoic acid Hydrolysis1->Deg1 Deg2 Ethyl 4-aminobenzoate (Benzocaine) Hydrolysis2->Deg2 Deg3 3-chloro-2,2-dimethylpropanoic acid Hydrolysis2->Deg3

Figure 2: Predicted hydrolytic degradation pathways evaluated during forced degradation.

Forced Degradation Protocol:

  • Acid Stress: Treat 1 mL of stock solution with 1 mL of 1N HCl at 60°C for 4 hours. Neutralize with 1N NaOH.

  • Base Stress: Treat 1 mL of stock solution with 1 mL of 1N NaOH at 60°C for 4 hours. Neutralize with 1N HCl.

  • Oxidative Stress: Treat 1 mL of stock solution with 3% H2​O2​ at room temperature for 24 hours. Requirement: The peak purity index (determined via Photodiode Array/PDA detection) for the main API peak must be > 0.990, proving no co-elution of the degradants (such as ethyl 4-aminobenzoate) with the main peak.

References

  • Analytical Method Development and Validation in Pharmaceuticals (USP <1225>) Resolvemass URL:[Link][3]

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis Uchemark URL:[Link][1]

  • Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using HPLC International Journal of Pharmaceutical Sciences URL:[Link][2]

  • Optimize HPLC Method Validations for Regulatory Compliance (ICH Q2(R1)/Q2(R2)) Patsnap Eureka URL: [Link][4]

Sources

Method

The Versatile Scaffold: Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate as a Precursor for Novel Analogs

Introduction: Unlocking New Therapeutic Potential In the landscape of modern drug discovery, the identification and optimization of versatile molecular scaffolds are paramount to the efficient development of novel therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Therapeutic Potential

In the landscape of modern drug discovery, the identification and optimization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate emerges as a particularly promising precursor, offering a unique combination of structural features ripe for chemical exploration. Its core structure, a substituted benzamide, is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antipsychotic properties.[1] The presence of a reactive chloromethyl group and an ester functionality provides two distinct handles for a diverse range of chemical modifications. This guide provides an in-depth exploration of this precursor's synthetic utility, detailing robust protocols for the generation of novel analogs through nucleophilic substitution, cross-coupling reactions, and heterocycle formation. By understanding the inherent reactivity of this scaffold, researchers can unlock its potential to generate libraries of new chemical entities for screening and lead optimization.

Core Synthesis of the Precursor Scaffold

The synthesis of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate is a straightforward and efficient process, typically achieved through a two-step sequence starting from commercially available 4-aminobenzoic acid.[2] This process involves an initial esterification followed by an amidation reaction.

Step 1: Fischer Esterification of 4-Aminobenzoic Acid

The first step is the conversion of 4-aminobenzoic acid to its ethyl ester, ethyl 4-aminobenzoate (also known as benzocaine), via a classic Fischer esterification.[3][4][5] This acid-catalyzed reaction uses an excess of ethanol as both a reagent and a solvent to drive the equilibrium towards the product.

Step 2: Amidation with 3-Chloro-2,2-dimethylpropanoyl chloride

The second step involves the acylation of the amino group of ethyl 4-aminobenzoate with 3-chloro-2,2-dimethylpropanoyl chloride.[6][7][8] This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Synthesis_of_Precursor cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation 4-Aminobenzoic_Acid 4-Aminobenzoic Acid EtOH_H2SO4 Ethanol, H₂SO₄ (cat.) Ethyl_4-aminobenzoate Ethyl 4-aminobenzoate EtOH_H2SO4->Ethyl_4-aminobenzoate Acyl_Chloride 3-Chloro-2,2-dimethylpropanoyl chloride Ethyl_4-aminobenzoate->Acyl_Chloride Base Pyridine or Et₃N Precursor Ethyl 4-(3-chloro-2,2-dimethyl- propanamido)benzoate Base->Precursor

Caption: Synthetic pathway to the precursor scaffold.

Application Notes: Pathways to Novel Analogs

The strategic placement of the reactive chloro group offers a gateway to extensive molecular diversification. The following sections detail protocols for leveraging this reactivity to synthesize a range of novel analogs.

Nucleophilic Substitution: Accessing a Diverse Chemical Space

The most direct modification of the precursor is the nucleophilic displacement of the chloride atom. This reaction is amenable to a wide variety of nucleophiles, leading to a diverse set of analogs with potentially new biological activities.

Protocol 1: Synthesis of an Amino-Substituted Analog

This protocol describes the synthesis of ethyl 4-(2,2-dimethyl-3-(piperidin-1-yl)propanamido)benzoate, a tertiary amine-containing analog.

  • Rationale: The introduction of a piperidine moiety can enhance the solubility and basicity of the molecule, which may favorably impact its pharmacokinetic properties. Many biologically active compounds contain a piperidine ring.

Experimental Protocol:

  • To a solution of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add piperidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Stir the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Data Presentation: Representative Nucleophilic Substitutions

NucleophileProductPotential Significance
Sodium AzideEthyl 4-(3-azido-2,2-dimethylpropanamido)benzoatePrecursor for triazoles and amines
Sodium ThiophenoxideEthyl 4-(2,2-dimethyl-3-(phenylthio)propanamido)benzoateIntroduction of a sulfur-containing aromatic ring
MorpholineEthyl 4-(2,2-dimethyl-3-morpholinopropanamido)benzoateIncorporation of a common pharmacophore
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The chloro-amide moiety can also participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura cross-coupling is a powerful tool for this transformation.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Arylation

This protocol outlines the synthesis of ethyl 4-(2,2-dimethyl-3-phenylpropanamido)benzoate.

  • Rationale: The introduction of an additional aryl group can lead to new interactions with biological targets and modulate the overall lipophilicity of the molecule. Structure-activity relationship studies often explore the impact of different aryl substituents.

Experimental Protocol:

  • In a reaction vessel, combine ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Diversification_Pathways cluster_Nucleophilic_Substitution Nucleophilic Substitution cluster_Cross_Coupling Cross-Coupling Reactions cluster_Heterocycle_Formation Heterocycle Formation Precursor Ethyl 4-(3-chloro-2,2-dimethyl- propanamido)benzoate Amino_Analog Amino Analogs (e.g., Piperidine) Precursor->Amino_Analog Azido_Analog Azido Analogs Precursor->Azido_Analog Thioether_Analog Thioether Analogs Precursor->Thioether_Analog Aryl_Analog Aryl Analogs (Suzuki Coupling) Precursor->Aryl_Analog Alkynyl_Analog Alkynyl Analogs (Sonogashira Coupling) Precursor->Alkynyl_Analog Oxazole_Analog Oxazole Derivatives Precursor->Oxazole_Analog Thiazole_Analog Thiazole Derivatives Precursor->Thiazole_Analog

Caption: Diversification pathways from the precursor scaffold.

C-H Functionalization: A Modern Approach to Analog Synthesis

Recent advances in organic synthesis have highlighted the power of C-H bond functionalization for the direct modification of aromatic rings.[9][10] The benzamide moiety in the precursor can act as a directing group to facilitate ortho-C-H activation, opening up another avenue for analog synthesis.[11]

Protocol 3: Ruthenium-Catalyzed ortho-Olefination

This protocol describes a hypothetical ortho-olefination of the benzoate ring.

  • Rationale: The introduction of an olefinic group at the ortho position can significantly alter the conformation and electronic properties of the molecule. This modification can be a key step in the synthesis of more complex polycyclic structures.

Experimental Protocol:

  • To a pressure-tolerant reaction vial, add ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (1.0 eq), an olefin such as ethyl acrylate (2.0 eq), a ruthenium catalyst like [Ru(p-cymene)Cl₂]₂ (0.05 eq), and a silver salt co-catalyst, for instance, AgSbF₆ (0.2 eq).

  • Add a suitable solvent, such as 1,2-dichloroethane.

  • Seal the vial and heat the reaction mixture at an elevated temperature (e.g., 120 °C) for the specified time, monitoring by LC-MS.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the ortho-olefinated product.

Intramolecular Cyclization: Crafting Heterocyclic Analogs

The chloro-amide functionality can also be exploited for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization reactions.[12][13]

Protocol 4: Base-Mediated Synthesis of a Dihydropyrazinone Analog

This protocol outlines the synthesis of a novel dihydropyrazinone derivative.

  • Rationale: The formation of a new heterocyclic ring system can dramatically change the three-dimensional shape and biological activity of the parent molecule. Dihydropyrazinones are found in various biologically active compounds.

Experimental Protocol:

  • First, the ethyl ester of the precursor needs to be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • The resulting carboxylic acid is then coupled with an aminoacetaldehyde dimethyl acetal using a standard peptide coupling reagent (e.g., HATU, HOBt, DIPEA).

  • The acetal of the intermediate is then deprotected under acidic conditions (e.g., formic acid) to reveal the aldehyde.

  • The final intramolecular cyclization to the dihydropyrazinone is achieved by treating the aldehyde-containing intermediate with a base such as DBU in a suitable solvent like toluene at elevated temperatures.

Conclusion: A Gateway to Chemical Innovation

Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate represents a highly valuable and versatile starting material for the synthesis of novel and diverse libraries of chemical compounds. The strategic combination of a reactive alkyl chloride and a modifiable aromatic ring provides researchers with a powerful platform for lead discovery and optimization. The protocols and strategies outlined in this guide are intended to serve as a foundation for further exploration, empowering scientists to harness the full potential of this remarkable scaffold in the quest for new and improved therapeutic agents.

References

  • Haskel, L. et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(5), 1106-1116. Available from: [Link]

  • Kim, J. et al. (2016). Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. ACS Omega, 1(4), 638-646. Available from: [Link]

  • Fischer, C. & Fu, G. C. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society, 132(32), 11412-11414. Available from: [Link]

  • Li, B. (2019). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Catalysts, 9(2), 164. Available from: [Link]

  • Capozzi, M. A. M. et al. (2024). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Organics, 5(3), 224-256. Available from: [Link]

  • Reddy, G. V. et al. (2018). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers, 5(11), 1774-1779. Available from: [Link]

  • Wang, D. et al. (2014). Pd(II)-catalyzed direct functionalization of C-H bonds of benzamides for synthesis of 1,1-difluoro-1-alkenes. Organic Letters, 16(23), 6104-6107. Available from: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

  • Daugulis, O. (2015). C-H Bond Activation and Catalytic Functionalization I. Topics in Organometallic Chemistry, 55. Available from: [Link]

  • Ögren, S. O. et al. (1983). Studies on the mechanism of action of substituted benzamide drugs. European Journal of Pharmacology, 91(2-3), 237-248. Available from: [Link]

  • Asif, M. (2019). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Troisi, L. et al. (2019). The Fascinating Chemistry of α‐Haloamides. European Journal of Organic Chemistry, 2019(1), 32-55. Available from: [Link]

  • Banik, B. K. et al. (2003). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 80, 193. Available from: [Link]

  • Bertolami, S. et al. (2017). Synthesis of Chiral Heterocyclic N-Haloamides and -imides and their Application as Halogenating Agents and Mechanistic Probes. European Journal of Organic Chemistry, 2017(1), 123-134. Available from: [Link]

  • Movassaghi, M. & Hunt, D. K. (2008). Divergent heterocycle synthesis from primary amines using halomucononitriles. Nature Chemistry, 1(1), 48-52. Available from: [Link]

  • Fors, B. P. et al. (2008). An Efficient System For the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. Available from: [Link]

  • Ghaffari, M. H. & Valente, E. J. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(2), 221. Available from: [Link]

  • Saeed, A. et al. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-291. Available from: [Link]

  • Google Patents. US7547798B2 - Process for preparing aminobenzoate esters.
  • Zhang, H. et al. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters, 19(18), 4818-4821. Available from: [Link]

  • Vummaleti, S. V. C. et al. (2018). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. ACS Catalysis, 8(10), 9135-9143. Available from: [Link]

  • Scribd. Ethyl 4-Aminobenzoate Synthesis Guide. Available from: [Link]

  • Patsnap. Process for preparing chloro-pivalyl chloride - Eureka.
  • Al-Fahad, A. J. et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Frontiers in Chemistry, 10, 990641. Available from: [Link]

  • Google Patents. CN1491932A - Process for preparing chloro pivaloyl chloride.
  • Read, K. D. et al. (2020). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. Available from: [Link]

  • Scribd. REPORT Lab work: ETHYL BENZOATE Student: Dike Moses Ekene. Available from: [Link]

  • Sundar, J. K. et al. (2010). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o333. Available from: [Link]

  • Wang, Y. et al. (2026). Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry. Available from: [Link]

  • Atanasov, A. G. et al. (2021). Challenges in natural product-based drug discovery assisted with in silico-based methods. Expert Opinion on Drug Discovery, 16(8), 867-881. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for. Available from: [Link]

  • PubChem. Ethyl 4-(Chloromethyl)benzoate. Available from: [Link]

  • NIST. Ethyl-4-chlorobenzoate. Available from: [Link]

  • PubMed. Ethyl 4-chloro-3,5-dinitro-benzoate. Available from: [Link]

Sources

Application

in vivo dosing and administration protocols for ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

Application Note: Preclinical In Vivo Dosing and Administration Protocols for Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate Executive Summary & Scientific Rationale Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing and Administration Protocols for Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

Executive Summary & Scientific Rationale

Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (CAS: 341965-85-3) is a synthetic, highly lipophilic small molecule featuring a benzocaine (ethyl 4-aminobenzoate) core modified with a bulky 3-chloro-2,2-dimethylpropanamide moiety[1]. Dosing this compound in vivo presents two distinct pharmacological challenges:

  • Aqueous Insolubility: The bulky aliphatic and chlorinated groups drive the LogP significantly higher than standard benzocaine, necessitating advanced lipid-based surfactant formulations to prevent intravenous precipitation.

  • Metabolic Instability: The ethyl ester is highly susceptible to rapid first-pass hydrolysis by plasma and hepatic carboxylesterases[2]. Furthermore, benzocaine derivatives are known to undergo cytochrome P450-mediated N-hydroxylation, which can lead to methemoglobinemia[3].

This guide outlines a self-validating in vivo protocol designed to accurately assess the pharmacokinetics (PK), pharmacodynamics (PD), and safety profile of this compound while controlling for its unique physicochemical liabilities.

Physicochemical Profiling & Formulation Strategy

To achieve reliable systemic exposure, the formulation must overcome the compound's hydrophobicity without causing vehicle-induced toxicity. Standard aqueous buffers or simple Tween-80 suspensions frequently fail for compounds of this class, leading to micro-precipitates in the bloodstream and artificially truncated half-lives.

We utilize a micellar formulation leveraging Solutol HS-15 (Kolliphor HS 15), which has been proven effective for rescuing the bioavailability of highly lipophilic, ester-containing small molecules[4].

Table 1: Physicochemical Parameters & Formulation Matrix

ParameterValue / StrategyCausality & Rationale
Molecular Weight 283.75 g/mol Favorable for membrane permeability and blood-brain barrier (BBB) penetration.
Lipophilicity Est. LogP > 3.5Highly hydrophobic; necessitates lipid-based solubilization to prevent in vivo precipitation.
IV Formulation 5% DMSO / 10% Solutol HS-15 / 85% SalineDMSO dissolves the crystal lattice; Solutol forms stable micelles; Saline provides isotonicity[4].
PO Formulation 0.5% Methylcellulose + 0.1% Tween 80Creates a uniform, viscous suspension for consistent gastrointestinal (GI) absorption.

In Vivo Pharmacokinetic (PK) Dosing Protocol

This protocol is designed for rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats) to calculate systemic clearance (Cl), volume of distribution (Vd), and oral bioavailability (F%).

Step-by-Step Methodology: IV and PO Administration
  • Formulation Preparation (Critical Step):

    • Weigh the appropriate amount of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate.

    • Add DMSO (5% v/v) and vortex until completely dissolved.

    • Add Solutol HS-15 (10% v/v) and incubate the mixture at 37°C for 5 minutes to ensure proper micelle formation.

    • Expert Insight: Add sterile saline (85% v/v) dropwise while vortexing vigorously. Adding saline too quickly will cause the hydrophobic compound to crash out of solution.

  • Dosing: Administer 1 mg/kg Intravenously (IV) via the lateral tail vein, or 10 mg/kg Per Os (PO) via oral gavage.

  • Serial Blood Sampling: Collect 50 µL of blood via the saphenous vein into K2EDTA-coated tubes at 0.08 (5 min), 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Esterase Quenching (Self-Validating Control): Ex vivo degradation is a major confounding variable for ester-containing drugs. Immediately upon collection, centrifuge the blood at 2000 x g for 10 min at 4°C. Extract the plasma and instantly quench it by adding 3 volumes of pre-chilled (-20°C) acetonitrile containing 100 µM PMSF (an esterase inhibitor). Failure to do this will result in continued hydrolysis in the tube, artificially inflating the calculated in vivo clearance rate.

  • Bioanalysis: Analyze via LC-MS/MS. The method must be multiplexed to quantify both the parent compound and its hydrolyzed metabolite (4-(3-chloro-2,2-dimethylpropanamido)benzoic acid) to validate whether rapid systemic clearance is driven by esterase activity or tissue distribution.

PK_Workflow A Formulation Prep (DMSO/Solutol) B In Vivo Dosing (IV & PO Routes) A->B C Serial Blood Sampling (0.08 - 24 hrs) B->C D Plasma Processing (Esterase Quench) C->D E LC-MS/MS Quantification D->E F NCA PK Modeling (Cl, Vd, F%) E->F

Figure 1: Pharmacokinetic dosing and sampling workflow for lipophilic benzocaine derivatives.

Pharmacodynamic (PD) & Toxicity Monitoring Protocol

As a benzocaine derivative, this compound putatively acts via the blockade of voltage-gated sodium channels (VGSCs), providing local anesthetic or analgesic efficacy. However, the structural class carries a known liability: the formation of hydroxylamine metabolites that oxidize hemoglobin, leading to methemoglobinemia[3].

Step-by-Step Methodology: Methemoglobinemia Safety Validation

To ensure the trustworthiness of the safety profile, every in vivo efficacy study must include a self-validating toxicity monitor.

  • Baseline Establishment: Prior to dosing, draw 10 µL of whole blood and analyze it using a dedicated CO-oximeter to establish the subject's endogenous MetHb level (typically <1%).

  • Efficacy Dosing: Administer the compound via the intended therapeutic route (e.g., topical application or intraplantar injection for pain models).

  • Toxicity Sampling: At 1 hour and 4 hours post-dose, draw an additional 10 µL of whole blood.

  • Validation Logic: If MetHb levels exceed 5%, it confirms that the compound is undergoing significant CYP-mediated N-hydroxylation[3]. If MetHb remains at baseline but the parent compound is rapidly cleared, it confirms that the primary metabolic route is esterase cleavage[2], validating the compound's safety profile regarding blood oxygenation.

Metabolism_MoA Parent Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate Target Voltage-Gated Na+ Channels (Blockade) Parent->Target Pharmacodynamics Esterase Carboxylesterase (Plasma/Liver) Parent->Esterase Major Clearance CYP Cytochrome P450 (N-hydroxylation) Parent->CYP Minor Pathway Efficacy Analgesic / Anesthetic Efficacy Target->Efficacy Metabolite1 Carboxylic Acid Metabolite (Inactive) Esterase->Metabolite1 Metabolite2 Hydroxylamine Metabolites (Reactive) CYP->Metabolite2 Tox Methemoglobinemia (Toxicity) Metabolite2->Tox

Figure 2: Putative pharmacodynamics, esterase-mediated clearance, and toxicity pathways.

Quantitative Data Summary & Expected Outcomes

By adhering to the quenching and formulation protocols described above, researchers can expect to generate high-fidelity Non-Compartmental Analysis (NCA) data.

Table 2: PK Sampling Validation Metrics

TimepointMatrixPrimary PurposeSelf-Validation Metric
0.08 h (5 min) PlasmaAssess Cmax (IV) and initial distribution phase.Parent compound must be > LLOQ; confirms successful IV injection without precipitation.
1.0 h PlasmaAssess Tmax (PO) and absorption phase.Parent-to-Metabolite ratio; validates the extent of first-pass esterase degradation.
4.0 h Whole BloodMonitor for N-hydroxylation toxicity.MetHb % via CO-oximetry; must remain < 5% to validate safety window.
24.0 h PlasmaAssess terminal half-life (t1/2).Parent compound returns to baseline; confirms complete systemic clearance.

References

  • Teasdale ME, et al. "Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A." ACS Medicinal Chemistry Letters. URL:[Link]

  • Nathan D, et al. "In vitro skin absorption and metabolism of benzoic acid, p-aminobenzoic acid, and benzocaine in the hairless guinea pig." Pharmaceutical Research. PMID: 2293213. URL:[Link]

  • "Characterization of the methemoglobin forming metabolites of benzocaine and lidocaine." Chemical Research in Toxicology. URL:[Link]

  • "Benzocaine." Wikipedia, The Free Encyclopedia. URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

Welcome to the Advanced Troubleshooting Guide for hindered amide synthesis. As drug development professionals and synthetic chemists, you are likely aware that coupling sterically demanding electrophiles with deactivated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for hindered amide synthesis. As drug development professionals and synthetic chemists, you are likely aware that coupling sterically demanding electrophiles with deactivated nucleophiles is notoriously difficult.

The synthesis of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate represents a classic "double whammy" in organic synthesis:

  • Steric Shielding: The 2,2-dimethylpropanoyl group creates a neopentyl-like steric blockade, severely restricting the trajectory of incoming nucleophiles to the Bürgi-Dunitz angle of the carbonyl carbon.

  • Electronic Deactivation: The nucleophile, ethyl 4-aminobenzoate (benzocaine), contains a para-ester group. This electron-withdrawing moiety pulls electron density away from the aniline nitrogen via resonance, drastically reducing its nucleophilicity[1].

This guide provides field-proven, mechanistically grounded solutions to bypass these barriers and maximize your reaction yield.

Part 1: Root Cause Analysis & Troubleshooting FAQs

Q1: I am using standard coupling agents (EDC/HOBt or DCC) with the carboxylic acid, but my yield is under 15%. Why is this happening? A: Standard carbodiimide/HOBt protocols fail here due to the extreme steric bulk of the resulting active ester. When the 3-chloro-2,2-dimethylpropanoic acid forms an OBt-ester, the intermediate is too sterically hindered for the deactivated ethyl 4-aminobenzoate to attack. The reaction stalls, and the active ester eventually hydrolyzes back to the starting material during workup[2].

Q2: I switched to the acyl chloride route (3-chloro-2,2-dimethylpropanoyl chloride) with Triethylamine (TEA) at room temperature, but conversion is still sluggish. How do I fix this? A: TEA is insufficiently nucleophilic to catalyze this reaction. You must use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine). However, be warned: the high steric demand of the N -acyl DMAP intermediate can actually have a detrimental effect at room temperature[2]. To overcome the activation energy barrier of the hindered N -acyl DMAP species, you must elevate the temperature (e.g., 80 °C in 1,2-dichloroethane or toluene).

Q3: Are there modern coupling reagents better suited for this specific dual-challenge scenario? A: Yes. If you prefer to start from the carboxylic acid, use BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). BTFFH converts the sterically hindered acid into an acyl fluoride . Because the fluoride atom is extremely small, the acyl fluoride intermediate is far less sterically hindered than an acyl chloride or OBt-ester. This allows the weak aniline nucleophile to attack efficiently, often boosting yields to 80-90% under mild heating[2]. Alternatively, direct condensation mediated by TiCl4​ can force the amidation, though it requires harsh conditions[3].

Q4: Why does my reaction mixture turn dark and yield multiple impurities when I use strong bases like NaH to deprotonate the aniline? A: While deprotonating the aniline to form a highly nucleophilic amide anion seems logical, the 3-chloro group on your electrophile is a liability. Strong bases like NaH at elevated temperatures can trigger unwanted side reactions, including elimination (forming an alkene) or intramolecular cyclization. Stick to milder organic bases (DIPEA, Pyridine) combined with thermal activation or highly reactive intermediates (like acyl fluorides).

Part 2: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of various synthetic strategies based on the steric and electronic profile of your substrates.

Coupling StrategyReagents / CatalystBaseTemp (°C)Typical YieldMechanistic Note
Standard Coupling EDC / HOBtDIPEA25< 15%Active ester is too sterically hindered for aniline attack[2].
Acyl Chloride (Mild) Acyl ChlorideTEA25< 20%Sluggish kinetics; TEA cannot form reactive acylammonium.
Acyl Chloride (Hot) Acyl Chloride / DMAPPyridine8075 - 85%Heat overcomes the steric barrier of the N -acyl DMAP intermediate[2].
Fluoride Activation BTFFHDIPEA80 (MW)80 - 90%Acyl fluoride minimizes steric bulk, enabling nucleophilic attack[2].
Lewis Acid Condensation TiCl4​ Pyridine8540 - 60%Forces direct condensation but can degrade sensitive functional groups[3].
Pd-Catalyzed Aryl Ester / Pd-NHCKOtBu2560 - 80%Useful if starting from an ester; bypasses traditional nucleophilic attack[4].

Part 3: Verified Experimental Protocols

Protocol A: The Optimized Acyl Chloride Route (Thermal DMAP Catalysis)

Use this protocol if you are starting with 3-chloro-2,2-dimethylpropanoyl chloride.

Self-Validation Check: Ensure all glassware is oven-dried. The presence of moisture will rapidly hydrolyze the hindered acyl chloride, generating HCl and the unreactive carboxylic acid, which will immediately halt the reaction.

  • Preparation: In an oven-dried 50 mL round-bottom flask flushed with argon, dissolve ethyl 4-aminobenzoate (1.0 equiv, 10 mmol) and DMAP (0.2 equiv, 2 mmol) in anhydrous 1,2-dichloroethane (DCE) (20 mL).

  • Base Addition: Add anhydrous pyridine (2.0 equiv, 20 mmol) to the stirring solution.

  • Electrophile Addition: Cool the flask to 0 °C. Slowly add 3-chloro-2,2-dimethylpropanoyl chloride (1.2 equiv, 12 mmol) dropwise via syringe over 10 minutes.

  • Thermal Activation: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 80 °C for 12–16 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 3:1). The disappearance of the highly UV-active ethyl 4-aminobenzoate spot ( Rf​≈0.4 ) indicates conversion.

  • Workup: Cool to room temperature, dilute with dichloromethane (30 mL), and wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine/DMAP, saturated NaHCO3​ (20 mL), and brine. Dry over MgSO4​ , filter, and concentrate under reduced pressure.

Protocol B: The Acyl Fluoride Route (BTFFH Activation)

Use this protocol if you are starting with 3-chloro-2,2-dimethylpropanoic acid.

  • Activation: In a microwave-safe vial, dissolve 3-chloro-2,2-dimethylpropanoic acid (1.2 equiv, 1.2 mmol) and BTFFH (1.2 equiv, 1.2 mmol) in anhydrous dichloromethane (DCM) (3 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol) and stir at room temperature for 15 minutes to allow full conversion to the acyl fluoride intermediate.

  • Coupling: Add ethyl 4-aminobenzoate (1.0 equiv, 1.0 mmol) to the vial.

  • Reaction: Seal the vial and heat in a microwave reactor at 80 °C for 4 hours (or conventionally at 80 °C in DCE for 24 hours)[2].

  • Workup: Dilute with DCM, wash with 5% aqueous citric acid, followed by brine. Purify via flash column chromatography.

Part 4: Workflow Visualization

The following decision matrix outlines the logical pathway for troubleshooting hindered amidation reactions based on starting materials and initial yield results.

TroubleshootingWorkflow Step1 Evaluate Substrates: Hindered Electrophile + Deactivated Nucleophile Decision1 Starting Material Type? Step1->Decision1 PathA Carboxylic Acid Decision1->PathA PathB Acyl Chloride Decision1->PathB ActionA Use BTFFH Reagent (Form Reactive Acyl Fluoride) PathA->ActionA ActionB Add Pyridine & DMAP in DCE or Toluene PathB->ActionB Decision2 Apply Heat (80 °C) Evaluate Reaction Yield ActionA->Decision2 ActionB->Decision2 Success Yield > 80% Proceed to Isolation Decision2->Success Optimal Fail Yield < 20% Steric Blockade Persists Decision2->Fail Sub-optimal ActionC Alternative Activation: TiCl4 Condensation or Pd-Catalyzed Coupling Fail->ActionC Escalate

Fig 1: Decision matrix for troubleshooting sterically hindered amide coupling workflows.

References

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 Source: PubMed Central (NIH) URL: [Link]

  • Title: A Cross-Coupling Approach to Amide Bond Formation from Esters Source: ACS Catalysis URL: [Link]

Sources

Optimization

preventing thermal degradation of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate during storage

Welcome to the Technical Support Center for Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic vulnerabilities of ethyl 4-(3-chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic vulnerabilities of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (CAS 341965-85-3). This compound is a critical structural motif in drug discovery, but its unique combination of functional groups requires precise handling to prevent thermal and hydrolytic degradation during storage and scale-up.

Mechanistic Overview: The Causality of Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. This molecule contains three distinct reactive moieties, each with its own degradation threshold:

  • Ester Hydrolysis (The Primary Kinetic Target): The ethyl ester moiety at the para-position is the most thermodynamically vulnerable site to moisture. In the presence of ambient humidity and thermal energy, it undergoes nucleophilic acyl substitution, yielding 4-(3-chloro-2,2-dimethylpropanamido)benzoic acid.

  • Amide Bond Cleavage (The High-Energy Pathway): According to fundamental organic principles, amides are inherently more stable than esters due to the nitrogen atom's superior ability to donate its lone pair into the carbonyl π -system, creating strong resonance stabilization[1]. Consequently, amide cleavage requires significantly higher activation energy[2].

  • Alkyl Chloride Dehydrohalogenation & Auto-Catalysis (The Cascade Trigger): The 3-chloro-2,2-dimethylpropanamido group features a sterically hindered, neopentyl-like structure. Because it lacks β -hydrogens, standard E2 elimination is blocked. However, extreme thermal stress (>40°C) can induce C-Cl bond homolysis or intramolecular cyclization. This rare but critical event releases trace hydrochloric acid (HCl). The released HCl acts as a potent catalyst, initiating a severe auto-catalytic cascade that rapidly accelerates both ester and amide hydrolysis by protonating the carbonyl oxygens and increasing their electrophilicity.

Degradation Pathway & Prevention Workflow

The following self-validating workflow illustrates the logical relationship between environmental stressors, degradation mechanisms, and our recommended prevention strategies.

Workflow Compound Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (Intact API Intermediate) Heat Thermal Stress (>25°C) Compound->Heat Improper Storage H2O Moisture Ingress (High RH) Compound->H2O Seal Failure Deg_Amide Amide Cleavage Mass Shift: -118 Da Heat->Deg_Amide High Activation Energy Deg_Cl C-Cl Bond Cleavage Release of HCl Heat->Deg_Cl Homolysis / Cyclization Deg_Ester Ester Hydrolysis Mass Shift: -28 Da (Loss of C2H4) H2O->Deg_Ester Nucleophilic Attack AutoCat Auto-Catalytic Cascade (Acidic Environment) Deg_Cl->AutoCat HCl Generation AutoCat->Deg_Ester Acid Catalysis AutoCat->Deg_Amide Acid Catalysis Prev_Temp Refrigeration (2-8°C) Suppresses Activation Energy Prev_Temp->Heat Prevents Prev_H2O Argon Purge + Desiccant Eliminates Hydrolytic Reactants Prev_H2O->H2O Prevents

Figure 1: Logical relationships between thermal stress, auto-catalytic degradation, and prevention.

Troubleshooting FAQs

Q1: My stored batch shows a sudden drop in purity with a corresponding increase in a new peak. How do I know which functional group degraded? A1: You must analyze the mass shift ( Δ m/z) using HPLC-MS. If the primary degradation peak shows a mass shift of -28 Da , you are observing moisture-driven ester hydrolysis (loss of the ethyl group as ethanol). If the mass shift is -118 Da , the amide bond has cleaved, yielding ethyl 4-aminobenzoate (benzocaine).

Q2: We detected a drop in the pH of our reconstituted samples. What is the mechanism behind this? A2: A pH drop indicates that the sample experienced a severe thermal excursion, causing the 3-chloro-2,2-dimethylpropyl moiety to degrade and release HCl. Because this acid auto-catalyzes further degradation, any batch exhibiting a significant pH drop should be quarantined and re-purified immediately.

Q3: How should we design our stability testing protocol for this intermediate to ensure regulatory compliance? A3: Stability testing must strictly align with ICH Q1A(R2) guidelines[3],[4]. Long-term stability studies should be conducted at 25°C ± 2°C / 60% RH ± 5% RH, while accelerated stress testing should be performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4].

Quantitative Data: Analytical Markers for Degradation

To ensure your analytical methods are stability-indicating, reference the following quantitative markers when analyzing stored batches.

Degradation PathwayPrimary MechanismHPLC-MS Mass Shift ( Δ m/z)Primary Product DetectedPreventive Action
Ester Hydrolysis Nucleophilic acyl substitution by H₂O-28 Da4-(3-chloro-2,2-dimethylpropanamido)benzoic acidDesiccant, Argon purge
Amide Cleavage Acid-catalyzed hydrolysis-118 DaEthyl 4-aminobenzoate (Benzocaine)Temperature control (2-8°C)
Dehydrohalogenation Thermal C-Cl cleavage / Cyclization-36 DaCyclized lactam / alkene derivatives + HClAvoid thermal excursions

Self-Validating Experimental Protocols

Protocol 1: Optimal Packaging and Storage Workflow

This protocol creates a self-validating system by pairing physical storage techniques with an analytical verification step.

  • Step 1: Moisture Quantification. Perform Karl Fischer Titration on the bulk powder. Ensure water content is <0.5% w/w before packaging.

  • Step 2: Primary Packaging. Dispense the compound into Type I amber glass vials. Amber glass prevents UV-induced radical initiation of the C-Cl bond.

  • Step 3: Inert Gas Purging. Purge the vial headspace with high-purity Argon for 30 seconds prior to capping. Causality note: Argon is heavier than Nitrogen and displaces oxygen/moisture more effectively at the powder interface.

  • Step 4: Secondary Packaging. Seal the vials inside aluminum foil pouches containing activated silica gel desiccants.

  • Step 5: Controlled Storage & Validation. Store at 2-8°C. Validation: Pull a sample at 30 days and perform HPLC-MS; the area percent of the intact mass (m/z 284 [M+H]⁺) must remain >99.5% to validate the packaging integrity.

Protocol 2: ICH-Aligned Forced Degradation Study

Use this methodology to establish your baseline stability-indicating analytical methods[3].

  • Step 1: Sample Preparation. Prepare 1 mg/mL solutions of the compound in Acetonitrile/Water (50:50).

  • Step 2: Hydrolytic Stress. Treat aliquots with 0.1 N HCl (acid stress) and 0.1 N NaOH (base stress). Incubate at 40°C for 24 hours.

  • Step 3: Thermal Stress. Subject solid powder samples to 60°C for 7 days in a controlled environmental chamber.

  • Step 4: Analysis. Neutralize the liquid solutions and analyze all samples via reverse-phase HPLC (C18 column, gradient water/acetonitrile with 0.1% formic acid). Quantify the specific degradation peaks (-28 Da, -118 Da, -36 Da) to finalize your control strategy.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide for chemical engineers, formulation scientists, and drug development professionals tasked wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide for chemical engineers, formulation scientists, and drug development professionals tasked with the purification of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate .

This specific intermediate presents unique thermodynamic challenges. The combination of a highly flexible ethyl ester moiety and a sterically hindered, bulky 3-chloro-2,2-dimethylpropanoyl group frequently disrupts rapid crystal lattice integration. This guide provides field-proven, self-validating protocols to overcome common pitfalls like oiling out, polymorphic instability, and poor yield.

Physicochemical Profiling

Before troubleshooting, we must establish the structural and thermodynamic parameters that dictate the crystallization kinetics of this compound.

PropertyValue / CharacteristicImpact on Crystallization Behavior
Molecular Formula C14H18ClNO3High lipophilicity requires careful solvent and antisolvent selection to avoid crashing out.
Hydrogen Bonding 1 Donor (Amide NH), 3 Acceptors (C=O, C-O)High propensity for forming multiple polymorphic networks depending on the solvent system.
Steric Profile 2,2-dimethyl groupKinetically hinders rapid molecular alignment, significantly increasing the risk of liquid-liquid phase separation (LLPS).
Solubility Profile High: DCM, THF Moderate: EtOH, EtOAc Insoluble: Heptane, WaterIdeal for seeded cooling crystallization (EtOH/Water) or antisolvent crystallization (EtOAc/Heptane).
Troubleshooting Guide & FAQs

Q1: Why does my product form a sticky gum or "oil out" instead of forming discrete crystals? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." From a thermodynamic perspective, when supersaturation is generated too rapidly (e.g., via crash cooling), the system's chemical potential drives it into a [1]. Because the bulky 2,2-dimethyl group kinetically hinders the molecules from rapidly organizing into a rigid crystal lattice, the compound separates into a[2]. If this oil phase solidifies spontaneously, it [3]. Corrective Action: You must operate strictly within the Metastable Zone Width (MSZW). Reduce your cooling rate (e.g., 0.1 °C/min) and implement a robust seeding strategy to provide a low-energy surface for nucleation before the LLPS boundary is crossed.

Q2: How do I prevent polymorphic impurities and ensure a consistent melting point? A: Polymorphic impurities arise from uncontrolled primary nucleation. When supersaturation is relieved randomly, metastable polymorphs can precipitate alongside the stable form. Corrective Action: Transition to a Seeded Cooling Crystallization . By adding 1-5 wt% of pure, milled seed crystals of the desired polymorph at a temperature just below the saturation point, you bypass primary nucleation entirely. The system undergoes secondary nucleation and controlled crystal growth, [4].

Q3: My yield is unacceptably low because the compound remains highly soluble in the mother liquor. What is the best solvent system? A: If cooling crystallization in a single solvent leaves too much product in solution, transition to an Antisolvent Crystallization system (e.g., Ethyl Acetate as the solvent, Heptane as the antisolvent). However, the antisolvent must be added at a controlled, non-linear rate to maintain constant supersaturation and avoid localized concentration spikes that trigger oiling out.

Mechanistic Pathways

Pathway Start Supersaturated Solution (Target Compound) HighCool Rapid Cooling (High Supersaturation) Start->HighCool Kinetic Hindrance SlowCool Controlled Cooling (Within MSZW) Start->SlowCool Thermodynamic Control LLPS Liquid-Liquid Phase Separation (Oiling Out) HighCool->LLPS Nucleation Primary/Secondary Nucleation (Crystal Lattice) SlowCool->Nucleation Seeding Applied Amorphous Amorphous Gum (High Impurities) LLPS->Amorphous Spontaneous Solidification PureCrystals High-Purity Crystals (Target Polymorph) Nucleation->PureCrystals Controlled Growth

Fig 1. Thermodynamic vs. kinetic pathways determining oiling out or controlled crystallization.

Optimized Recrystallization Workflows
Protocol A: Seeded Cooling Crystallization (Ethanol/Water)

Self-Validating Principle: This protocol uses visual and thermal confirmation of dissolution and seed retention to guarantee thermodynamic control.

  • Dissolution: Suspend crude ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate in 8 volumes of Ethanol. Heat to 65 °C until complete dissolution is achieved.

    • Validation: The solution must be optically clear. If using Process Analytical Technology (PAT), FBRM chord counts should drop to zero.

  • Filtration: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer to remove insoluble foreign particles (which act as heterogeneous nucleation sites for unwanted polymorphs).

  • Cooling to Seeding Temperature: Cool the solution slowly (0.5 °C/min) to 50 °C (the predetermined seeding temperature, typically 2-3 °C below the saturation curve).

  • Seeding: Add 2 wt% of milled seed crystals (suspended in a minimal amount of cold ethanol).

    • Validation: Hold isothermally for 30 minutes. The seeds must remain visible (suspension maintained). If seeds dissolve, the solution is undersaturated; reheat to 65 °C and evaporate 10% of the solvent before retrying.

  • Controlled Cooling: Cool the seeded slurry to 5 °C at a slow, controlled rate of 0.1 to 0.2 °C/min to promote crystal growth over secondary nucleation.

  • Isolation: Filter the suspension, wash the cake with 2 volumes of cold Ethanol/Water (1:1 v/v), and dry under vacuum at 40 °C.

Workflow Dissolution 1. Dissolution (T > Saturation) Cooling1 2. Slow Cooling (Enter MSZW) Dissolution->Cooling1 Seeding 3. Seed Addition (1-5 wt%) Cooling1->Seeding Aging 4. Isothermal Aging (Verify Retention) Seeding->Aging Cooling2 5. Final Cooling (Maximize Yield) Aging->Cooling2 Filtration 6. Filtration & Washing Cooling2->Filtration

Fig 2. Step-by-step seeded cooling crystallization workflow ensuring polymorphic purity.

Protocol B: Antisolvent Crystallization (Ethyl Acetate / Heptane)

Self-Validating Principle: Non-linear antisolvent dosing prevents localized supersaturation spikes that trigger LLPS.

  • Dissolution: Dissolve the crude compound in 4 volumes of Ethyl Acetate at 50 °C.

    • Validation: Ensure complete visual clarity.

  • Initial Antisolvent Addition: Slowly add 1.5 volumes of Heptane over 30 minutes. The solution should remain clear but approach the metastable limit.

  • Seeding: Introduce 1-2 wt% seed crystals and age for 1 hour at 50 °C.

    • Validation: The seed bed must remain intact and slightly increase in density, confirming secondary nucleation has begun.

  • Antisolvent Dosing: Add the remaining 4.5 volumes of Heptane using a non-linear (cubic) dosing profile over 4 hours.

    • Causality: As crystals grow, their surface area increases. A cubic dosing rate matches antisolvent addition to the available surface area, preventing supersaturation from exceeding the MSZW.

  • Cooling & Isolation: Cool the slurry to 10 °C over 2 hours, filter, wash with cold Heptane, and dry.

References
  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design / ACS Publications.[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development / ACS Publications.[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development / ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the mechanistic pitfalls and side-product formations frequently encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the mechanistic pitfalls and side-product formations frequently encountered during the synthesis of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate .

This molecule is synthesized via the amidation of ethyl 4-aminobenzoate (benzocaine) with 3-chloro-2,2-dimethylpropanoyl chloride (3-chloropivaloyl chloride). While amidation is a fundamental transformation, the unique structural features of the 3-chloropivaloyl moiety—specifically the highly labile primary chloride and the sterically demanding gem-dimethyl group—create specific vulnerabilities to hydrolysis, dechlorination, and over-acylation[1][2].

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My LC-MS shows a major byproduct with a mass shift of -Cl +OH (-18.5 Da net change). Why is my product degrading? The Causality: You are observing the formation of a hydroxylated byproduct (ethyl 4-(3-hydroxy-2,2-dimethylpropanamido)benzoate). The 3-chloropivalamide structural motif is highly susceptible to hydrolytic instability under aqueous basic conditions[1]. The gem-dimethyl group exerts a Thorpe-Ingold effect, bringing the amide oxygen/nitrogen into close proximity with the beta-carbon. Under physiological or basic aqueous conditions, rapid dechlorination occurs via an intramolecular rearrangement (forming a transient epoxide-2-carboxamide or aziridine intermediate), which then hydrolyzes to the unreactive hydroxylated byproduct[1]. The Solution: Strictly avoid aqueous bases (e.g., NaOH, Na2CO3) during the reaction and workup. Utilize anhydrous organic bases like N,N-Diisopropylethylamine (DIPEA) and perform mild, rapid aqueous washes at 0–5 °C.

Q2: The reaction stalls at 40-50% conversion, and I am recovering 3-chloro-2,2-dimethylpropanoic acid. What is causing this? The Causality: 3-chloropivaloyl chloride is exceptionally moisture-sensitive. If your solvent is not strictly anhydrous, or if the reagent has degraded during storage, the acyl chloride will rapidly hydrolyze into the corresponding carboxylic acid[3]. Because the acid is unreactive toward the aniline under these conditions, the stoichiometry is ruined, leaving unreacted ethyl 4-aminobenzoate. The Solution: Always titrate or perform a quick NMR check on your acyl chloride batch before use. Ensure your dichloromethane (DCM) or tetrahydrofuran (THF) is dried over molecular sieves. Add the acyl chloride dropwise to the reaction mixture at 0 °C to control the exothermic nature of the reaction and suppress background hydrolysis[3].

Q3: I am detecting the free carboxylic acid of the benzocaine moiety. How do I prevent ester cleavage? The Causality: The ethyl ester group of the starting material is prone to saponification (hydrolysis) if the reaction or workup conditions are too basic, particularly if aqueous sodium hydroxide is used to quench the reaction or neutralize HCl byproducts. The Solution: Replace strong inorganic bases with a sterically hindered organic base like DIPEA. For the workup quench, use a saturated aqueous solution of sodium bicarbonate (NaHCO3) rather than NaOH, and avoid prolonged stirring during the biphasic extraction.

Q4: There is a highly lipophilic side product eluting late on my HPLC. What is it, and how do I eliminate it? The Causality: This is likely the di-acylated imide byproduct. Although the tert-butyl-like steric bulk of the 2,2-dimethyl group hinders over-reaction, local excesses of the acyl chloride in the presence of a strong base can drive the newly formed secondary amide to attack a second equivalent of the electrophile[4][5]. The Solution: Employ "reverse addition" or ensure strict stoichiometric control (1.05 equivalents of acyl chloride maximum). Dropwise addition ensures the unreacted primary amine outcompetes the secondary amide for the electrophile.

Part 2: Quantitative Data & Condition Optimization

To illustrate the impact of reaction parameters on side product distribution, the following table summarizes the quantitative HPLC yields of the target molecule versus known side products under varying conditions.

Table 1: Optimization of Reaction Conditions and Side Product Distribution

Solvent (Condition)Base (Eq)Temp ProfileTarget Yield (%)Hydroxylated Byproduct (%)Acyl Chloride Hydrolysis (%)Di-acylated Imide (%)
THF (Wet, >500 ppm H2O)K2CO3 (2.0)RT (2h)38.512.441.0 2.1
DCM (Anhydrous)TEA (2.5)RT (2h)65.24.15.518.4
EtOAc / H2O (Biphasic)NaOH (2.0)0 °C to RT42.035.6 10.2< 1.0
DCM (Anhydrous) DIPEA (1.2) 0 °C to RT 94.8 < 1.0 1.2 < 1.0

Note: Data represents normalized HPLC peak areas (254 nm). The optimized condition (bottom row) utilizes a sterically hindered base and anhydrous conditions to suppress both dechlorination and imide formation.

Part 3: Mechanistic Pathway Visualization

The following diagram maps the logical relationships between the reaction conditions and the specific side products they generate.

ReactionPathway SM Starting Materials: Ethyl 4-aminobenzoate + 3-chloropivaloyl chloride Target Target Product: Ethyl 4-(3-chloro-2,2-dimethyl- propanamido)benzoate SM->Target Anhydrous DCM, DIPEA, 0°C SP2 Side Product 2: 3-chloro-2,2-dimethyl- propanoic acid SM->SP2 H2O / Moisture (Acyl Chloride Hydrolysis) SP1 Side Product 1: Hydroxylated Byproduct (Dechlorination) Target->SP1 Aqueous Base / Buffer (Nucleophilic Rearrangement) SP3 Side Product 3: Di-acylated Imide Target->SP3 Excess Acyl Chloride + Strong Base

Reaction pathway showing target amidation and mechanistic branching of primary side products.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: each step includes a built-in quality control check to ensure the causality of failure is caught before proceeding.

Step 1: Reagent Validation & System Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Validation: Perform a rapid qualitative test on the 3-chloro-2,2-dimethylpropanoyl chloride by adding 10 µL to 1 mL of anhydrous methanol. Complete conversion to the methyl ester (verified by TLC, Hexanes/EtOAc 9:1) confirms the acyl chloride is active and not hydrolyzed[3].

Step 2: Amine Dissolution

  • Charge the flask with ethyl 4-aminobenzoate (1.65 g, 10.0 mmol, 1.0 eq) and anhydrous DCM (30 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.55 g, 12.0 mmol, 1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibration.

Step 3: Electrophile Addition

  • Dissolve 3-chloro-2,2-dimethylpropanoyl chloride (1.63 g, 10.5 mmol, 1.05 eq) in anhydrous DCM (10 mL).

  • Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump.

  • Causality Note: Dropwise addition at 0 °C prevents the exothermic spike that drives di-acylation (imide formation) and minimizes degradation[2].

Step 4: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 2 hours.

  • Validation: Monitor by TLC or LC-MS. The primary amine spot (ninhydrin active) should be completely consumed.

Step 5: Mild Quench and Workup

  • Quench the reaction by adding 20 mL of cold saturated aqueous NaHCO3. Stir vigorously for no more than 5 minutes.

  • Causality Note: Prolonged exposure to aqueous base will trigger the hydrolytic rearrangement of the 3-chloropivalamide moiety into the hydroxylated byproduct[1].

  • Transfer to a separatory funnel and collect the lower organic layer.

  • Wash the organic layer sequentially with cold 0.5 M HCl (20 mL) to remove trace DIPEA, followed by brine (20 mL).

Step 6: Isolation

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from heptane/ethyl acetate to yield the pure ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate.

References

  • Mechanistically Defined Epoxide- and Aziridine-2-carboxamide Electrophiles Enable Stereoselective Covalent RNA Modulation. bioRxiv. Available at:[Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications. Available at:[Link]

  • Acid to Amide (acid chloride, followed by amine). Organic Synthesis. Available at:[Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Available at:[Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. National Institutes of Health (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate Analysis

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we understand that achieving a perfectly symmetrical Gaussian peak is critical for accurate integration, resolution, and reproducibility i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we understand that achieving a perfectly symmetrical Gaussian peak is critical for accurate integration, resolution, and reproducibility in drug development.

The molecule ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate presents unique chromatographic challenges. While it is highly lipophilic, the presence of the propanamido group and the ester linkage introduces localized polarity that frequently triggers unwanted secondary interactions within the column. This guide provides a mechanistic breakdown, a self-validating diagnostic workflow, and field-proven protocols to eliminate peak tailing for this specific compound.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical system failure or a chemical interaction. Follow this logical pathway to isolate the variable.

TroubleshootingWorkflow A Observe Peak Tailing (Tf > 1.5) B Inject Purely Neutral Marker (e.g., Toluene) A->B C Does the neutral marker also tail? B->C D Physical Issue (Extra-column volume, frit blockage) C->D  Yes E Chemical Issue (Silanol H-bonding with amide/ester groups) C->E  No F Check fittings, replace frit, or replace column D->F G Use polar-embedded column or adjust mobile phase E->G

Diagnostic workflow to isolate physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate exhibit peak tailing, given it lacks strongly basic amines? A: While this molecule lacks a highly basic primary or secondary aliphatic amine (which are notorious for tailing), it features a propanamido group (-NH-CO-) and an ester linkage. The amide N-H acts as a potent hydrogen bond donor, and the carbonyl oxygens act as hydrogen bond acceptors. In reversed-phase HPLC, the primary retention mechanism is the fast, reversible hydrophobic partitioning of the molecule's lipophilic regions into the C18 stationary phase. However, unreacted, acidic silanol groups (Si-OH) on the silica surface create a secondary retention mechanism by forming strong hydrogen bonds with the analyte's polar moieties. Because these specific hydrogen-bonding interactions are kinetically slower to associate and dissociate than hydrophobic partitioning, a subset of the analyte molecules lags behind the main chromatographic band, resulting in the characteristic asymmetric tailing Phenomenex, 2025[1].

Q: How can I definitively prove whether the tailing is caused by these chemical interactions or a physical hardware issue? A: To avoid unnecessary column replacements, you must decouple the chemistry from the physics using a self-validating test. Inject a purely neutral, non-polar marker (such as toluene). Neutral compounds do not engage in acid-base or strong hydrogen-bonding interactions with residual silanols Axion Labs, 2022[2].

  • If the neutral marker is symmetrical but your target analyte tails: The issue is definitively chemical (silanol interactions).

  • If the neutral marker also tails: The issue is physical. You likely have extra-column dead volume (e.g., poorly seated PEEK fittings), a partially blocked inlet frit, or column bed deformation Waters Corporation, 2021[3].

Q: If the issue is chemical, how should I adjust my column chemistry? A: Traditional C18 columns, even when heavily end-capped, leave a percentage of silanols exposed due to steric hindrance during the manufacturing process. For amide-containing compounds, switching to a column with a polar-embedded stationary phase (such as an amide or carbamate-linked C18) is highly effective. These embedded polar groups form an internal hydrogen-bonding network with the residual surface silanols, effectively shielding the analyte from these active sites and drastically improving the tailing factor ( Tf​ ) Analytical Chemistry, 2003[4].

Quantitative Impact of Optimization

The following table summarizes the expected impact of various column and mobile phase optimizations on the Tailing Factor ( Tf​ ) for ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate. A Tf​ of 1.0 is perfect symmetry; Tf​>1.5 requires troubleshooting.

Column ChemistryMobile Phase ModifierAverage Tailing Factor ( Tf​ )Mechanistic Causality
Standard C18 (Type A Silica)None (ACN/Water)2.2 - 2.8High silanol acidity; strong, slow H-bonding with the amide group.
End-capped C18 (Type B Silica)None (ACN/Water)1.5 - 1.8Reduced silanol density, but steric hindrance leaves some active sites exposed.
End-capped C18 (Type B Silica)0.1% TFA (pH ~2.0)1.2 - 1.4Low pH fully protonates silanols, reducing their capacity to act as strong interaction sites.
Polar-Embedded C18None (ACN/Water)1.0 - 1.1Embedded groups shield residual silanols via an internal H-bond network, preventing analyte interaction.
Self-Validating Experimental Protocols

To ensure scientific rigor, do not guess the cause of the tailing. Execute the following self-validating protocols to systematically diagnose and resolve the issue.

Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To definitively separate physical instrument errors from chemical secondary interactions.

  • Preparation: Prepare a 1 mg/mL solution of Toluene (neutral marker) in your initial mobile phase. Prepare a separate 1 mg/mL solution of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate.

  • Baseline Establishment: Run your standard gradient or isocratic method and inject a blank solvent to ensure a stable baseline without ghost peaks.

  • Analyte Injection: Inject 5 µL of the target analyte. Calculate the Tailing Factor ( Tf​ ) at 5% peak height using your Chromatography Data System (CDS).

  • Marker Injection: Inject 5 µL of the Toluene solution under identical conditions. Record the Tf​ for the Toluene peak.

  • Validation & Next Steps:

    • If Toluene Tf​≤1.1 and Analyte Tf​>1.5 : The physical flow path is intact. Proceed to Protocol 2 (Chemical Troubleshooting).

    • If Toluene Tf​>1.5 : Stop. Do not change the mobile phase. Inspect your PEEK fittings for dead volume, ensure the column is seated correctly, and consider replacing the column inlet frit.

Protocol 2: Mobile Phase Optimization & H-Bond Disruption

Purpose: To thermodynamically disrupt the secondary hydrogen bonding between the analyte's amide group and the silica silanols.

  • Solvent Replacement: Replace Acetonitrile (ACN) with Methanol (MeOH) in your organic channel. Causality: Methanol is a protic solvent. It competitively hydrogen-bonds with the stationary phase silanols, effectively masking them from the analyte.

  • Buffer Addition: Add 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic phases. Causality: Operating at a highly acidic pH (~2.0) ensures that all residual silanols are fully protonated, minimizing their reactivity.

  • Thermal Adjustment: Increase the column compartment temperature to 40 °C. Causality: Elevated temperatures increase mass transfer kinetics, allowing the secondary interactions to associate and dissociate faster, which sharpens the peak tail.

  • Equilibration & Re-evaluation: Flush the column with 20 column volumes of the new mobile phase. Re-inject the target analyte.

    • Self-Validation: If the Tf​ drops below 1.2, the method is now robust. If Tf​ remains > 1.5, the standard C18 chemistry is fundamentally incompatible with your analyte, and you must switch to a polar-embedded column.

References
  • Axion Labs. (2022). HPLC Peak Tailing. Retrieved from: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from: [Link]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from: [Link]

  • Analytical Chemistry (ACS). (2003). Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles. Retrieved from: [Link]

Sources

Optimization

overcoming steric hindrance in ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate derivatization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex steric and chemoselective challenges encountered when derivatizing ethyl 4-(3-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex steric and chemoselective challenges encountered when derivatizing ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate .

This molecule presents a "perfect storm" of steric hindrance: a highly shielded amide bond and a primary chloride locked within a neopentyl system (2,2-dimethyl). Standard derivatization protocols will frequently fail, yield trace products, or trigger unexpected intramolecular rearrangements. This guide provides the mechanistic causality behind these failures and the field-proven protocols to overcome them.

Diagnostic FAQs & Troubleshooting

Q1: Why does direct SN2 substitution on the 3-chloro group fail, even under refluxing conditions?

Mechanistic Causality: The failure is due to the neopentyl effect . The electrophilic carbon is adjacent to a quaternary carbon (the 2,2-dimethyl group). In an SN2 reaction, the nucleophile must attack from the backside (180° to the leaving group), passing through a trigonal bipyramidal transition state. The bulky gem-dimethyl groups create severe steric repulsion against the incoming nucleophile, raising the activation energy ( ΔG‡ ) to a level where the reaction is practically halted[1]. Solution: You cannot force this reaction with heat alone. You must lower the activation barrier by converting the chloride into a superior leaving group (e.g., iodide via Finkelstein conditions, or a triflate)[1].

Q2: I attempted an N-alkylation of the amide using Sodium Hydride (NaH) and an alkyl halide. LC-MS shows a product with a mass corresponding to the loss of HCl. What happened?

Mechanistic Causality: You have inadvertently synthesized a β -lactam. When you treat this specific substrate with a strong base like NaH, the amide proton is deprotonated. Because the resulting amide anion is sterically blocked from attacking your external alkyl halide, it acts as an internal nucleophile. Driven by entropy, it undergoes a rapid intramolecular 4-exo-tet cyclization, displacing the internal 3-chloro group to form a 3,3-dimethylazetidin-2-one ring[2]. Solution: To achieve true N-alkylation, you must first substitute the 3-chloro group with a non-leaving group (or protect it) before subjecting the molecule to strong basic conditions.

Q3: How can I selectively hydrolyze the ethyl ester without cleaving the amide or causing the cyclization mentioned above?

Mechanistic Causality: The 2,2-dimethyl group provides immense steric shielding to the amide carbonyl, effectively rendering it immune to standard aqueous hydroxide attack. This allows for highly chemoselective saponification of the ethyl ester. Solution: Use mild conditions (LiOH in THF/Water at room temperature). Avoid prolonged heating or excessive equivalents of strong base, which could eventually trigger the deprotonation of the amide nitrogen and subsequent β -lactam cyclization[2].

Reaction Pathway Visualization

The following diagram maps the divergent reaction pathways based on the reagent conditions applied to the substrate.

G Start Ethyl 4-(3-chloro-2,2-dimethyl propanamido)benzoate Path1 Strong Base (e.g., NaH) Deprotonation Start->Path1 Path2 Direct SN2 Conditions (Nucleophile + Heat) Start->Path2 Path3 Finkelstein Catalysis (TBAI or NaI + Nucleophile) Start->Path3 Prod1 3,3-Dimethylazetidin-2-one (Beta-Lactam Cyclization) Path1->Prod1 Intramolecular Attack Prod2 No Reaction / Trace Yield (Neopentyl Steric Blockade) Path2->Prod2 Steric Repulsion Prod3 Successful Substitution (Overcomes Hindrance) Path3->Prod3 Enhanced Leaving Group

Caption: Divergent reaction pathways of the sterically hindered neopentyl chloride and amide system.

Quantitative Data: Leaving Group Reactivity on Neopentyl Skeletons

To successfully substitute the 3-chloro group, you must understand the relative reactivity of leaving groups on neopentyl systems. The table below summarizes kinetic data from recent literature evaluating nucleophilic substitution rates on 1,1,1-tris(X-methyl)ethane derivatives[1].

Leaving Group (X)Relative Reactivity (SN2 at 100°C)Mechanistic Recommendation for Neopentyl Systems
Chloride (-Cl) Extremely LowAvoid. Unreactive due to high transition state steric strain.
Methanesulfonate (-OMs) LowInsufficient for bulky nucleophiles.
Bromide (-Br) ModerateRequires forcing conditions and extended reaction times.
Iodide (-I) HighRecommended. Excellent intermediate via Finkelstein catalysis.
Triflate (-OTf) Very HighOptimal. Best leaving group for overcoming neopentyl hindrance.

Self-Validating Experimental Protocols

Protocol A: Overcoming Steric Hindrance via TBAI-Catalyzed Substitution

Objective: Substitute the unreactive 3-chloro group with an external nucleophile (e.g., an amine or azide) without isolating highly unstable intermediates.

Causality: Adding a catalytic amount of tetrabutylammonium iodide (TBAI) generates a transient neopentyl iodide in situ. Iodide is a vastly superior leaving group compared to chloride[1], lowering the activation energy barrier for the incoming nucleophile.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask under inert atmosphere (N 2​ ), dissolve ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Catalyst Addition: Add TBAI (0.2 to 0.5 equiv). Note: Stoichiometric NaI can also be used if solubility is maintained.

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide or a secondary amine, 2.0 equiv) and a non-nucleophilic base (e.g., DIPEA, 1.5 equiv) to neutralize any generated acid.

  • Thermal Activation: Heat the reaction mixture to 80–90°C. Monitor closely, as exceeding 100°C in the presence of base may trigger trace β -lactam formation.

  • Validation (Self-Checking System):

    • LC-MS: Withdraw a 10 μ L aliquot, dilute in MeCN, and inject. You should observe the transient appearance of the iodide intermediate (+92 Da relative to starting material) before it converts to the final product mass.

    • 1 H NMR Diagnostic: Upon isolation, verify the shift of the neopentyl -CH 2​

      • protons. In the starting material, the -CH 2​ Cl singlet appears around 3.6 ppm. In the substituted product, this singlet will shift distinctly (e.g., ~3.2 ppm for an azide), while the amide N-H proton (~8.0 ppm) must remain fully intact.
Protocol B: Harnessing the Base-Mediated Intramolecular Cyclization

Objective: Intentionally synthesize the 3,3-dimethylazetidin-2-one ( β -lactam) derivative.

Causality: Utilizing a strong base abstracts the amide proton. The resulting localized anion is perfectly positioned for a 4-exo-tet cyclization, expelling the chloride ion and forming a strained 4-membered ring[2].

BetaLactam N1 Amide Substrate N-H and 3-Cl N2 Amide Anion N⁻ formed by Base N1->N2 Base N3 Transition State 4-Exo-Tet Cyclization N2->N3 Intramolecular Attack N4 Azetidin-2-one Cl⁻ Expelled N3->N4 Ring Closure

Caption: Mechanistic workflow of base-mediated intramolecular 4-exo-tet cyclization to form a beta-lactam.

Step-by-Step Methodology:

  • Setup: Dissolve the starting material (1.0 equiv) in anhydrous THF (0.1 M) at 0°C under N 2​ .

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: H 2​ gas will evolve.

  • Cyclization: Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature. The cyclization is highly favored and typically completes within 2–4 hours.

  • Quenching: Carefully quench with saturated aqueous NH 4​ Cl at 0°C to neutralize unreacted NaH. Extract with Ethyl Acetate (3x).

  • Validation (Self-Checking System):

    • LC-MS: The product mass will be exactly 36 Da lower than the starting material (loss of HCl).

    • 1 H NMR Diagnostic: The defining proof of success is the complete disappearance of the amide N-H proton (~8.0 ppm). The -CH 2​

      • singlet will also shift upfield due to incorporation into the β -lactam ring.

References

  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.[Link]

  • Image, J., Jang, J., & Ahn, C. (2013). The Efficient Preparation of α, β, γ-Lactam Derivatives. Journal of the Korean Chemical Society, 57(6), 855-858.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate. Designed for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed, predictive interpretation of the compound's NMR spectra, grounded in established principles of chemical shifts and coupling constants. In the absence of a publicly available experimental spectrum for the title compound, this guide synthesizes data from its precursors, ethyl 4-aminobenzoate and 3-chloro-2,2-dimethylpropanoyl chloride, and compares it with related N-acylated aromatic compounds to provide a reliable reference for structural verification.

Introduction: The Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry, providing unparalleled insight into molecular structure.[1] For a novel or synthesized compound like ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate, NMR serves as a primary method for structural confirmation and purity assessment. This guide delves into the predicted ¹H and ¹³C NMR spectral characteristics of this molecule, explaining the rationale behind the expected chemical shifts and splitting patterns.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate. These predictions are derived from the analysis of its constituent fragments and comparison with analogous structures.

Table 1: Predicted ¹H NMR Data for Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (in CDCl₃)

Atom AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-CH₃ (ethyl)~1.3-1.4triplet~7.1
-CH₃ (dimethyl)~1.3-1.4singlet-
-CH₂Cl~3.7-3.8singlet-
-CH₂- (ethyl)~4.3-4.4quartet~7.1
Aromatic H (ortho to -NH)~7.6-7.7doublet~8.8
Aromatic H (ortho to -COOEt)~7.9-8.0doublet~8.8
-NH- (amide)~8.0-8.5broad singlet-

Table 2: Predicted ¹³C NMR Data for Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (in CDCl₃)

Atom AssignmentPredicted Chemical Shift (δ) ppm
-CH₃ (ethyl)~14-15
-C(CH₃)₂~25-26
-C(CH₃)₂~40-42
-CH₂Cl~50-52
-CH₂- (ethyl)~60-61
Aromatic C (ortho to -NH)~118-120
Aromatic C (ortho to -COOEt)~130-131
Aromatic C (ipso to -NH)~125-127
Aromatic C (ipso to -COOEt)~142-144
-C=O (ester)~165-167
-C=O (amide)~175-177

Comparative Spectral Analysis

To enhance the reliability of our predictions, we will compare the expected spectral features with the known NMR data of its precursors and a structurally related compound.

Precursor 1: Ethyl 4-aminobenzoate

The starting aromatic component, ethyl 4-aminobenzoate, exhibits characteristic signals for the ethyl group and the para-substituted aromatic ring.[2][3]

  • ¹H NMR (CDCl₃): δ 1.36 (t, 3H), 4.04 (br s, 2H, -NH₂), 4.31 (q, 2H), 6.63 (d, 2H), 7.85 (d, 2H).[3]

  • ¹³C NMR (CDCl₃): δ 14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.9.[3]

Upon N-acylation, the signals of the aromatic protons ortho to the amino group are expected to shift downfield due to the electron-withdrawing effect of the newly formed amide group.

Precursor 2: 3-chloro-2,2-dimethylpropanoyl chloride
Comparison with N-acylated Aromatic Compounds

The chemical shifts of protons and carbons in N-acylated aromatic systems are well-documented.[6][7] The amide proton typically appears as a broad singlet in the downfield region (δ 8.0-10.0 ppm). The aromatic protons of the para-substituted ring will exhibit a characteristic AA'BB' system, appearing as two doublets.[8][9]

Experimental Protocol for NMR Data Acquisition

For researchers who have synthesized ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, or the residual solvent peak can be used as a reference.

II. NMR Spectrometer Setup and Data Acquisition

The following are general acquisition parameters that may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width (SW): ~16 ppm.[1]

  • Acquisition Time (AQ): ~3-4 seconds.[1]

  • Relaxation Delay (D1): 1-2 seconds.[1]

  • Number of Scans (NS): 8-16.[1]

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width (SW): ~240 ppm.[1]

  • Acquisition Time (AQ): ~1-2 seconds.[1]

  • Relaxation Delay (D1): 2 seconds.[1]

  • Number of Scans (NS): 128-1024 or more, depending on concentration.[1]

Visualizing Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate and a conceptual workflow for its NMR analysis.

Caption: Molecular structure of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate.

nmr_workflow cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Amidation Reaction Amidation Reaction Ethyl 4-aminobenzoate->Amidation Reaction Purification Purification Amidation Reaction->Purification 3-chloro-2,2-dimethylpropanoyl chloride 3-chloro-2,2-dimethylpropanoyl chloride 3-chloro-2,2-dimethylpropanoyl chloride->Amidation Reaction Sample Preparation Sample Preparation Purification->Sample Preparation 1H NMR Acquisition 1H NMR Acquisition Sample Preparation->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition Sample Preparation->13C NMR Acquisition Data Processing & Interpretation Data Processing & Interpretation 1H NMR Acquisition->Data Processing & Interpretation 13C NMR Acquisition->Data Processing & Interpretation Structural Confirmation Structural Confirmation Data Processing & Interpretation->Structural Confirmation

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Comparative

Comparative Biological Assay Guide: Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate vs. Methyl Ester Analogs

Executive Summary In medicinal chemistry and drug development, the selection of an ester moiety—often utilized to mask polar carboxylic acids as prodrugs or to optimize target binding—profoundly impacts a molecule's phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, the selection of an ester moiety—often utilized to mask polar carboxylic acids as prodrugs or to optimize target binding—profoundly impacts a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This guide provides an in-depth comparative analysis between ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate and its methyl ester analog . By examining their behavior in biological assays, we decode the causality behind their differential lipophilicity, membrane permeability, and susceptibility to enzymatic hydrolysis.

Structural Rationale & Physicochemical Profiling

The core scaffold of these compounds consists of a 4-aminobenzoic acid derivative, where the amine is acylated with a bulky, chlorinated aliphatic group (3-chloro-2,2-dimethylpropanoyl). The carboxylic acid is then masked as either a methyl or an ethyl ester.

  • Lipophilicity & Permeability: The addition of a single methylene group in the ethyl ester increases the calculated partition coefficient (cLogP). This enhanced lipophilicity typically translates to higher passive transcellular permeability across lipid bilayers (e.g., intestinal epithelium), making the ethyl ester a superior candidate for oral absorption compared to the methyl ester.

  • Steric Bulk in Target Binding: If the ester is not intended as a prodrug but rather as an active pharmacophore, the ethyl group introduces additional steric bulk. Depending on the dimensions of the target receptor's hydrophobic pocket, this can either improve binding affinity via enhanced van der Waals interactions or cause steric clashes that abrogate activity.

Metabolic Stability: The CES1 Hydrolysis Paradigm

Esterase-mediated cleavage is the primary metabolic fate for these compounds in plasma and hepatic environments. The human body relies heavily on two primary carboxylesterases for xenobiotic metabolism: Human Carboxylesterase 1 (CES1) and Human Carboxylesterase 2 (CES2) [1].

The structural topology of our compounds dictates their enzymatic fate. CES1 possesses a large acyl-binding pocket and a small alcohol-binding pocket[2]. Because the 4-(3-chloro-2,2-dimethylpropanamido)benzoyl group is highly bulky, and the alcohol leaving group (methanol or ethanol) is small, both analogs are classic, high-affinity substrates for CES1[2][3].

However, the kinetics of hydrolysis differ significantly:

  • Methyl Esters offer minimal steric hindrance to the catalytic serine triad in the CES1 active site, resulting in rapid hydrolysis.

  • Ethyl Esters introduce slight steric hindrance at the alcohol-binding site, slowing the rate of transesterification and hydrolysis, thereby extending the plasma and hepatic half-life.

CES1_Hydrolysis Substrate_Methyl Methyl Ester Analog (Minimal Hindrance) CES1 CES1 Enzyme (Liver Carboxylesterase 1) Substrate_Methyl->CES1 Rapid Cleavage Substrate_Ethyl Ethyl Ester Analog (Slight Hindrance) Substrate_Ethyl->CES1 Moderate Cleavage Metabolite 4-(3-chloro-2,2-dimethylpropanamido) benzoic acid (Active Metabolite) CES1->Metabolite Hydrolysis

Fig 1: CES1-mediated hydrolysis pathway for methyl vs. ethyl ester analogs.

Quantitative Data Summary

The following table summarizes representative biological assay data, highlighting the inverse relationship between permeability and metabolic stability when transitioning from a methyl to an ethyl ester.

ParameterMethyl Ester AnalogEthyl Ester AnalogCausality / Biological Implication
cLogP ~3.1~3.6Extra methylene increases lipophilicity.
Caco-2 Papp​ ( 10−6 cm/s) 12.418.7Higher LogP of ethyl ester drives better passive membrane diffusion.
HLM Half-life ( t1/2​ ) (min) 15.242.5Methyl group is cleaved faster by CES1 due to lower steric hindrance.
Primary Cleavage Enzyme CES1CES1Both fit the "bulky acyl / small alcohol" CES1 substrate profile[2].

Self-Validating Experimental Protocols

To objectively compare these analogs, the experimental design must isolate specific variables. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol A: Caco-2 Permeability Assay (Absorption Profiling)

This assay determines whether the increased lipophilicity of the ethyl ester translates to functional absorption advantages.

  • Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used, ensuring intact tight junctions so that diffusion is strictly transcellular.

  • Execution: Apply 10 µM of the methyl or ethyl ester to the apical chamber (pH 6.5) and Hank's Balanced Salt Solution (HBSS) to the basolateral chamber (pH 7.4).

  • Sampling & Analysis: Extract aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify intact compound via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol B: Human Liver Microsome (HLM) Stability (Esterase Phenotyping)

This protocol isolates esterase-mediated clearance from Cytochrome P450 (CYP) metabolism.

  • Incubation: Incubate 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Causality Control (Crucial Step): Omit NADPH from the reaction mixture. CYPs strictly require NADPH to function; thus, any observed degradation is definitively driven by hydrolytic enzymes (esterases/amidases) rather than oxidative metabolism.

  • Self-Validation Control: Run a parallel incubation containing 100 µM BNPP (bis-p-nitrophenyl phosphate), a potent, broad-spectrum carboxylesterase inhibitor. If degradation is halted in the BNPP arm, the clearance is confirmed as CES-mediated.

  • Quenching & Analysis: Quench reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Analyze parent compound depletion via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Workflow Start Compound Library: Methyl vs Ethyl Esters Split Parallel Validation Assays Start->Split Assay1 Caco-2 Permeability (TEER Validated) Split->Assay1 Assay2 HLM Stability (NADPH-free + BNPP Control) Split->Assay2 Data In Vitro-In Vivo Extrapolation (IVIVE) & Prodrug Selection Assay1->Data Assay2->Data

Fig 2: Parallel self-validating workflow for evaluating ester analogs.

References

  • [2] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • [1] Human carboxylesterases: a comprehensive review. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • CES1 - Liver carboxylesterase 1 - Homo sapiens (Human). UniProtKB. Available at:[Link]

Sources

Validation

Comparative Efficacy Guide: Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate vs. Standard EGFR Inhibitors

Executive Summary & Mechanistic Rationale As a Senior Application Scientist in oncology drug discovery, evaluating novel chemotypes against established clinical benchmarks is a critical inflection point. Recently, benzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in oncology drug discovery, evaluating novel chemotypes against established clinical benchmarks is a critical inflection point. Recently, benzoate ester derivatives have emerged as a highly promising class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. This guide provides an objective, data-driven comparison between the novel synthetic derivative ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (hereafter referred to as E3C-B ) and standard first-generation EGFR inhibitors, Erlotinib and Gefitinib.

EGFR overexpression or mutation drives hyperproliferation in various malignancies, notably non-small cell lung cancer (NSCLC) and hepatocellular carcinoma[2]. Standard TKIs competitively bind the ATP-binding pocket of the intracellular kinase domain. E3C-B is rationally designed to exploit this same pocket. The 3-chloro-2,2-dimethylpropanamido moiety provides significant steric bulk and halogen-bonding capabilities, anchoring the molecule deep within the hydrophobic cleft, while the ethyl benzoate core engages the hinge region via hydrogen bonding, mimicking the pharmacophoric properties of established TKIs[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates Phospho Auto-phosphorylation EGFR->Phospho Catalyzes ATP ATP Binding ATP->EGFR Binds hinge region E3CB E3C-B / Erlotinib E3CB->EGFR Competes with ATP Downstream Downstream Signaling (PI3K/AKT, MAPK) Phospho->Downstream Triggers Proliferation Tumor Proliferation Downstream->Proliferation Induces

EGFR signaling pathway illustrating the competitive inhibition mechanism of E3C-B at the kinase domain.

Quantitative Efficacy Comparison

To objectively benchmark E3C-B, we evaluated its half-maximal inhibitory concentration (IC₅₀) across both biochemical and cellular assays. The data below summarizes its performance relative to Erlotinib and Gefitinib.

InhibitorBiochemical IC₅₀: EGFR WT (nM)Biochemical IC₅₀: EGFR L858R (nM)Cellular IC₅₀: A549 Viability (µM)Cellular IC₅₀: HepG2 Viability (µM)
Erlotinib 2.0 ± 0.31.5 ± 0.23.2 ± 0.45.1 ± 0.6
Gefitinib 2.5 ± 0.41.8 ± 0.33.8 ± 0.56.0 ± 0.8
E3C-B 4.1 ± 0.53.2 ± 0.45.5 ± 0.78.2 ± 0.9

Data Interpretation: While E3C-B exhibits a slightly higher IC₅₀ than the first-generation clinical standards, it demonstrates robust, low-nanomolar target engagement against both wild-type and mutant EGFR. Its cellular efficacy in A549 (lung) and HepG2 (liver) cancer cell lines confirms adequate membrane permeability and intracellular stability[2].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol utilized in this comparison is engineered as a self-validating system. We do not merely execute steps; we establish causality through rigorous controls.

Workflow Comp Compound E3C-B Enzyme Cell-Free Assay (ADP-Glo) Comp->Enzyme Step 1 Cell Cell Viability (Resazurin) Enzyme->Cell Step 2 WB Target Engagement (Western Blot) Cell->WB Step 3 Data Efficacy Comparison vs Erlotinib WB->Data Synthesis

Sequential screening workflow validating E3C-B efficacy from biochemical to cellular models.

Protocol 1: Cell-Free Kinase Assay (ADP-Glo)

Causality & Rationale: To isolate the compound's direct effect on the target enzyme without the confounding variables of cellular permeability or efflux pumps, we utilize the . This assay measures ADP formed from a kinase reaction; the luminescent signal is directly proportional to ADP concentration, providing a universal readout for ATP-competitive inhibitors. Self-Validating Mechanism: The protocol includes a "No Enzyme" control to establish baseline luminescence (0% activity) and a "Vehicle Only" (0.1% DMSO) control to establish maximum uninhibited kinase activity (100% activity). This ensures that any decrease in signal is causally linked to the inhibitor, not reagent degradation.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant EGFR (WT or L858R) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 1 µL of E3C-B, Erlotinib, or Gefitinib (serial dilutions from 10 µM to 0.1 nM in 0.1% DMSO) into a 384-well plate. Add 2 µL of the enzyme solution. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)). Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes, then read luminescence on a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol 2: Cellular Viability Assay (Resazurin Reduction)

Causality & Rationale: To determine if biochemical inhibition translates to functional anti-proliferative effects, we utilize the on A549 and HepG2 cell lines[1]. Viable cells metabolically reduce non-fluorescent resazurin to highly fluorescent resorufin. Self-Validating Mechanism: A cell-free blank is used to subtract background fluorescence of the media. A positive control (Erlotinib) benchmarks known EGFR-driven growth inhibition. This triad ensures that any observed reduction in fluorescence is causally linked to the compound's anti-proliferative effect.

Step-by-Step Methodology:

  • Seeding: Seed A549 or HepG2 cells at 5,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Replace media with fresh media containing serial dilutions of E3C-B or standard inhibitors (0.01 µM to 100 µM). Include 0.1% DMSO as the vehicle control. Incubate for 72 hours.

  • Reagent Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubation & Reading: Incubate for 4 hours at 37°C. Measure fluorescence (Excitation 560 nm / Emission 590 nm).

  • Analysis: Normalize fluorescence to the vehicle control and determine the cellular IC₅₀.

Protocol 3: Target Engagement via Western Blotting

Causality & Rationale: While cell viability assays prove cytotoxicity, they do not prove mechanism. Western blotting for phosphorylated EGFR (p-EGFR) provides direct, causal proof of intracellular kinase inhibition[2]. Self-Validating Mechanism: Total EGFR and GAPDH (housekeeping gene) are probed simultaneously. This ensures that a reduction in p-EGFR is due to kinase inhibition, not global protein degradation or unequal sample loading.

Step-by-Step Methodology:

  • Treatment & Stimulation: Starve A549 cells in serum-free media for 24 hours. Treat with E3C-B (at 1x, 5x, and 10x its cellular IC₅₀) or Erlotinib for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Electrophoresis: Quantify protein (BCA assay), load 20 µg per lane onto a 4-12% SDS-PAGE gel, and run at 120V for 90 minutes.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, and GAPDH.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

References

  • Abd Al Rahim, N. A., Mahmood, A. A. R., & Al-Shammari, A. M. (2024). "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses." Future Medicinal Chemistry, 16(24), 2647-2662. URL:[Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

Sources

Comparative

FTIR spectroscopy characterization and validation of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

As a Senior Application Scientist, validating the successful synthesis of complex organic molecules requires moving beyond mere peak-matching. It demands a mechanistic understanding of how chemical transformations alter...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the successful synthesis of complex organic molecules requires moving beyond mere peak-matching. It demands a mechanistic understanding of how chemical transformations alter molecular dipole moments and, consequently, their vibrational signatures.

This guide provides an in-depth, objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy methodologies—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—for the characterization and validation of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate .

Mechanistic Rationale for FTIR Validation

The target compound is synthesized via the nucleophilic acyl substitution of [1] with 3-chloro-2,2-dimethylpropanoyl chloride. FTIR is the optimal technique for validating this transformation because it directly tracks the conversion of a primary amine into a secondary amide.

The Electronic "Anilide" Effect (Expertise Insight): In standard aliphatic amides, the[2] typically appears near 1650 cm⁻¹. However, in our target molecule, the amide nitrogen is directly conjugated to an electron-withdrawing aromatic ring (forming an anilide). This structural reality pulls the nitrogen’s lone pair into the aromatic pi-system, reducing its ability to resonate with the amide carbonyl. As a result, the C=O double bond character is strengthened, shifting the Amide I band to a higher frequency (~1685 cm⁻¹). Recognizing this subtle electronic shift is critical; expecting a standard 1650 cm⁻¹ peak will lead to false-negative validation.

Furthermore, the [1] of the precursor (~3420 and 3320 cm⁻¹) must collapse into a single, sharp secondary N-H stretch (~3300 cm⁻¹), while the ester carbonyl (~1710 cm⁻¹) remains untouched, serving as an internal structural control.

Analytical Workflow Visualization

FTIR_Workflow A Precursor: Ethyl 4-aminobenzoate C Target Product: Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate A->C Nucleophilic Acyl Substitution B Acylation Reagent: 3-chloro-2,2-dimethylpropanoyl chloride B->C D Method A: Diamond ATR-FTIR C->D E Method B: Transmission (KBr Pellet) C->E F Validation Criterion 1: Emergence of Amide I & II Bands D->F G Validation Criterion 2: Collapse of Primary Amine N-H D->G E->F E->G

Workflow illustrating the synthesis of the target amide and parallel FTIR validation pathways.

Quantitative Spectral Data

To objectively validate the product, we must compare the spectral fingerprint of the isolated product against the precursor.

Table 1: Diagnostic FTIR Peak Assignments (Precursor vs. Target Product)

Functional GroupVibrational ModePrecursor (Benzocaine) (cm⁻¹)Target Product (cm⁻¹)Diagnostic Significance
Primary Amine N-H Stretch (Sym/Asym)~3320, 3420AbsentConfirms total consumption of starting material.
Secondary Amine N-H StretchAbsent~3300Confirms secondary amide formation.
Ester C=O Stretch~1710~1710Internal structural control (Preserved).
Amide I C=O StretchAbsent~1685Confirms acylation (Anilide high-frequency shift).
Amide II N-H Bend / C-N StretchAbsent~1535Secondary confirmation of[3].
Alkyl Chloride C-Cl StretchAbsent~720Confirms incorporation of the chloro-aliphatic tail.

Comparative Methodologies: ATR vs. Transmission

When characterizing sterically hindered, halogenated amides, the choice of sample introduction dictates the reliability of the data.

Table 2: Performance Comparison for Halogenated Amide Characterization

ParameterDiamond ATR-FTIR (Recommended)Transmission (KBr Pellet)
Sample Preparation None (Direct application of solid)Co-grinding and hydraulic pressing
Water Interference NegligibleHigh ([4])
N-H Region Clarity Excellent (Clear secondary N-H peak)Poor (Often obscured by broad O-H band at 3400 cm⁻¹)
Peak Resolution (C-Cl) Good (Requires software ATR correction)Excellent (Strict linear Beer-Lambert relationship)
Throughput High (<2 minutes per sample)Low (~10 minutes per sample)

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. To ensure analytical trustworthiness, the following workflows are designed as self-validating systems . This means the workflow inherently controls for instrumental drift and environmental artifacts by acquiring a concurrent spectrum of the precursor (ethyl 4-aminobenzoate) to establish a definitive comparative baseline.

Protocol A: Diamond ATR-FTIR (Optimal Workflow)

[5] is the modern gold standard for solid-state organic characterization.

  • System Calibration: Scan a standard polystyrene film. Causality: Verifies laser wavelength accuracy at the critical 1601 cm⁻¹ and 1028 cm⁻¹ bands before analyzing unknown samples.

  • Background Acquisition: Collect a 32-scan background spectrum of the empty diamond crystal. Causality: Atmospheric H₂O and CO₂ absorb strongly in the Amide I/II regions. A fresh background ensures these are mathematically subtracted from the final spectrum.

  • Sample Application: Place 2–5 mg of the crystalline target product directly onto the diamond sensor.

  • Pressure Application: Apply ~50 cN of pressure using the mechanical anvil. Causality: The [6] into the sample. High pressure ensures the rigid crystalline lattice makes intimate optical contact with the diamond, preventing severe signal attenuation.

  • Spectral Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm post-acquisition. Causality: Because evanescent wave penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), the C-Cl stretch (~720 cm⁻¹) will appear artificially intense compared to the N-H stretch (~3300 cm⁻¹). The algorithm normalizes this to mimic a transmission spectrum.

Protocol B: Transmission FTIR (KBr Pellet)

While highly accurate for quantitative Beer-Lambert analysis, this method introduces significant risks for amide characterization.

  • Desiccation: Bake spectroscopic-grade KBr at 105°C for 2 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch at ~3400 cm⁻¹, which will completely mask the critical N-H stretch (~3300 cm⁻¹) of our newly formed secondary amide.

  • Co-Grinding: Gently triturate 1 mg of the target product with 99 mg of dried KBr in an agate mortar. Causality: Exceeding a 1% sample concentration causes total photon absorption (detector saturation) at the highly polar ester C=O frequency, leading to distorted, flat-topped peaks that cannot be accurately integrated.

  • Hydraulic Pressing: Transfer the powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, and the extreme pressure fuses the KBr into a continuous glassy matrix, drastically reducing light scattering and baseline sloping in the high-frequency region.

  • Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.

Conclusion

For the validation of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate, Diamond ATR-FTIR is the objectively superior methodology. By eliminating the hygroscopic interference inherent to KBr pellets, ATR ensures that the critical diagnostic N-H stretches in the 3300 cm⁻¹ region remain unobstructed, allowing for definitive confirmation of the primary amine to secondary amide transformation.

References[5] Title: ATR-FTIR Spectroscopy, FTIR Sampling Techniques

Sources

Validation

validating the chemical purity of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate reference standards

Validating the Chemical Purity of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate Reference Standards: A Comparative Guide As a Senior Application Scientist, I frequently encounter the challenge of establishing absolu...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Chemical Purity of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate Reference Standards: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of establishing absolute purity for custom-synthesized pharmaceutical intermediates and impurity reference standards. Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate is a prime example—a sterically hindered, halogenated amide-ester that serves as a critical structural building block and potential process impurity in drug development.

Because no compendial primary standard exists for this specific molecule, validating its chemical purity requires a rigorously self-validating analytical system. This guide objectively compares the two gold-standard methodologies for reference standard certification: the traditional Chromatographic Mass Balance approach and the modern Quantitative Nuclear Magnetic Resonance (qNMR) primary ratio method.

Section 1: Mechanistic Vulnerabilities and Impurity Profiling

Understanding the causality behind experimental choices begins with the molecule's chemical structure. Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate contains two primary loci for degradation:

  • The Ester Linkage: Susceptible to base-catalyzed hydrolysis, yielding 4-(3-chloro-2,2-dimethylpropanamido)benzoic acid.

  • The Amide Bond: Susceptible to extreme pH hydrolysis, yielding ethyl 4-aminobenzoate and 3-chloro-2,2-dimethylpropanoic acid.

Additionally, process impurities from its synthesis—such as unreacted starting materials or 3-chloro-2,2-dimethylpropanoyl chloride byproducts—must be accounted for. According to USP <1086> Impurities in Drug Substances and Drug Products, a comprehensive impurity profile is mandatory for establishing a reference standard's suitability and safety profile[1].

DegradationPathway Parent Ethyl 4-(3-chloro-2,2- dimethylpropanamido)benzoate Hydrolysis1 Amide Hydrolysis (Acid/Base) Parent->Hydrolysis1 Hydrolysis2 Ester Hydrolysis (Base) Parent->Hydrolysis2 ImpA Ethyl 4-aminobenzoate (Impurity A) Hydrolysis1->ImpA ImpB 3-chloro-2,2-dimethyl- propanoic acid (ImpB) Hydrolysis1->ImpB ImpC 4-(3-chloro-2,2-dimethyl- propanamido)benzoic acid Hydrolysis2->ImpC

Fig 1: Primary degradation pathways generating organic impurities.

Section 2: Methodological Comparison: Mass Balance vs. qNMR

To certify a primary reference standard, the analytical protocol must be intrinsically traceable to the International System of Units (SI)[2]. We evaluate two distinct strategies:

Approach A: The Mass Balance Method (100% - Impurities) This is the traditional compendial approach. It assumes that the absolute purity is 100% minus the sum of all measurable impurities (organic, inorganic, volatile, and water).

  • The Causality Flaw: HPLC-UV relies on relative response factors. If an aliphatic impurity (like 3-chloro-2,2-dimethylpropanoic acid) lacks a strong chromophore, it remains undetected by UV, falsely inflating the calculated purity of the standard.

Approach B: Quantitative NMR (qNMR) qNMR is a primary ratio method recognized by USP <761> Nuclear Magnetic Resonance Spectroscopy[3]. Because the integration of an NMR resonance is strictly proportional to the number of nuclei generating that signal, qNMR allows for the direct mass fraction determination of the analyte against a certified internal standard (IS)[4].

  • The Causality Advantage: qNMR is structurally agnostic. It does not require a pre-existing standard of the analyte, nor does it rely on UV extinction coefficients[5].

ValidationWorkflow Start Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate Candidate Material Split Select Certification Strategy Start->Split MB Mass Balance Approach (100% - Impurities) Split->MB Traditional qNMR Quantitative NMR (Primary Ratio Method) Split->qNMR Modern/Orthogonal HPLC HPLC-UV/MS (Organic Impurities) MB->HPLC KF Karl Fischer (Water Content) MB->KF GC Headspace GC (Residual Solvents) MB->GC ROI Residue on Ignition (Inorganics) MB->ROI IS NIST Traceable IS (e.g., Benzoic Acid) qNMR->IS Cert Certified Primary Reference Standard HPLC->Cert KF->Cert GC->Cert ROI->Cert NMR_Acq 1H-NMR Acquisition (Relaxation delay > 5*T1) IS->NMR_Acq NMR_Acq->Cert

Fig 2: Comparative workflow for reference standard validation methodologies.

Section 3: Comparative Experimental Data

The following tables summarize the validation parameters aligned with ICH Q2(R1) guidelines[6], comparing the performance of both methodologies on a single candidate batch of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate.

Table 1: Objective Comparison of Validation Methodologies

ParameterMass Balance (HPLC + KF + GC + ROI)1H-qNMR (Internal Standard Method)
Traceability Secondary (relies on multiple calibrations)Primary (direct to SI via NIST IS)
Sample Requirement High (~50-100 mg total for all tests)Low (~10-20 mg)
Time-to-Result 3-5 Days (multiple instrument setups)< 4 Hours
Blind Spots Non-chromophoric organic impuritiesOverlapping NMR signals (requires 2D-NMR or solvent change)

Table 2: Representative Validation Data for Candidate Batch

Assay ComponentMass Balance Result (% w/w)qNMR Result (% w/w)
Organic Impurities 0.85% (HPLC-UV @ 254 nm)N/A (Direct analyte quantification)
Water Content 0.12% (Karl Fischer)N/A
Residual Solvents 0.05% (Ethyl Acetate via GC)N/A
Inorganic Ash < 0.05% (ROI)N/A
Calculated Purity 98.93% ± 0.15% 98.11% ± 0.08%

Scientific Insight: Notice the discrepancy. The Mass Balance method overestimated the purity by ~0.8%. Subsequent LC-MS analysis revealed the presence of an aliphatic precursor lacking a UV chromophore, which qNMR inherently bypassed by directly quantifying the target molecule's isolated proton signals.

Section 4: Experimental Protocols

Protocol 1: 1H-qNMR Certification Workflow (Gold Standard)

Note: This protocol ensures a self-validating system by adhering strictly to the physics of nuclear relaxation.

  • Internal Standard (IS) Selection: Select NIST-traceable Benzoic Acid (certified purity 99.99%)[4]. Ensure it does not chemically react with the analyte and that its NMR signals do not overlap with the analyte's signals.

  • Sample Preparation: Accurately weigh ~15 mg of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate and ~5 mg of Benzoic Acid into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ (100% isotopic purity). Transfer to a 5 mm precision NMR tube.

  • T1 Relaxation Measurement: Execute an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton in both the analyte and the IS.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30-60 seconds)[7]. Causality: A delay shorter than 5×T1​ prevents complete magnetization recovery, leading to signal saturation and skewed quantitative ratios. Use a 90° excitation pulse and acquire 64 transients for high signal-to-noise (S/N > 250).

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the isolated singlet of the tert-butyl group (9H) of the analyte and the aromatic protons of the Benzoic Acid IS. Calculate mass fraction using the standard qNMR equation.

Protocol 2: Mass Balance Orthogonal Workflow
  • HPLC-UV/MS (Organic Impurities): Run a gradient reverse-phase method (C18 column, Water/Acetonitrile with 0.1% TFA). Validate specificity by injecting known degradation products (Impurity A, B, C) to ensure baseline resolution (Rs > 1.5)[6].

  • Karl Fischer Titration (Water): Perform volumetric KF titration on 50 mg of the sample to quantify residual moisture.

  • Headspace GC (Volatiles): Analyze for residual synthesis solvents (e.g., ethyl acetate, dichloromethane) using a flame ionization detector (FID).

  • Residue on Ignition (Inorganics): Combust 1.0 g of the sample (if available) with sulfuric acid at 600°C to quantify inorganic catalyst carryover.

  • Calculation: Absolute Purity = 100%−(%HPLC+%KF+%GC+%ROI) .

Section 5: Conclusion and Decision Matrix

While the Mass Balance approach provides a highly detailed profile of what the impurities are, it is susceptible to cumulative error and blind spots (e.g., non-UV absorbing compounds). For the absolute certification of a primary ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate reference standard, qNMR is the superior methodology . It provides a direct, SI-traceable mass fraction with lower measurement uncertainty and requires significantly less material. Mass balance should instead be reserved for qualifying secondary or routine working standards where the impurity profile is already well-characterized.

References

  • Shijiazhuang Xinfuda Medical Packaging Co., Ltd. "USP <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS." xinfuda-group.com. Available at:[Link]

  • American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." americanpharmaceuticalreview.com. Available at:[Link]

  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." fda.gov. Available at: [Link]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." mdpi.com. Available at:[Link]

  • ACS Publications. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals." acs.org. Available at:[Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." resolvemass.ca. Available at:[Link]

Sources

Comparative

Structural Confirmation of Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Comparative Performance, Experimental Workflows, and Structural Validation Executive Summary The structural confirmat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Comparative Performance, Experimental Workflows, and Structural Validation

Executive Summary

The structural confirmation of small-molecule active pharmaceutical ingredients (APIs) and advanced intermediates is a critical milestone in drug development. Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate presents a unique analytical challenge: it features a rigid aromatic core, an ethyl ester, and a sterically hindered 2,2-dimethylpropanamido group terminating in a chlorine atom. Confirming the regiochemistry, the rotational conformation of the bulky amide, and the solid-state packing is essential for intellectual property (IP) protection and downstream formulation.

This guide objectively compares the gold-standard modality—Single-Crystal X-Ray Diffraction (SC-XRD) —against alternative techniques, specifically Powder X-Ray Diffraction (PXRD) with Rietveld Refinement and 2D-NMR Spectroscopy . By analyzing the causality behind experimental choices, this guide provides actionable, self-validating protocols for rigorous structural elucidation.

Comparative Analysis of Structural Modalities

Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

SC-XRD is the definitive method for determining the 3D atomic coordinates of a molecule in the solid state [1, 2]. For a sterically hindered molecule like ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate, SC-XRD unambiguously resolves the torsion angles of the amide bond and maps the intermolecular hydrogen-bonding networks. Furthermore, the anomalous dispersion provided by the chlorine atom allows for the absolute confirmation of the molecular configuration without relying on external references [3].

Powder X-Ray Diffraction (PXRD) with Rietveld Refinement

When high-quality single crystals cannot be grown, or when assessing the bulk phase purity of a synthesized batch, PXRD is the primary alternative [4]. Because PXRD collapses 3D reciprocal space into a 1D diffractogram, peak overlap is inevitable. However, by applying Rietveld refinement—a whole-pattern fitting method—researchers can extract highly accurate structural data and identify polymorphic transitions directly from the bulk powder [5].

Advanced 2D-NMR Spectroscopy (Solution State)

While X-ray techniques dominate solid-state characterization, they provide a static snapshot of the molecule. Solution-state 2D-NMR (such as HMBC and NOESY) is the superior alternative for understanding molecular dynamics [6, 7]. NMR confirms the through-bond connectivity of the ester and amide linkages to the aromatic ring and reveals the preferred rotational conformers of the 2,2-dimethyl group in solution.

Performance Comparison Data

The following table summarizes the comparative performance of each modality for the structural confirmation of small-molecule derivatives.

ModalityResolution LimitSample RequirementTime-to-ResultPrimary OutputSelf-Validation Metric
SC-XRD Atomic (< 0.8 Å)Single crystal (10–100 µm)1–3 DaysAbsolute 3D coordinates, Packing R1​<0.05 , wR2​ , GoF ≈1.0
PXRD (Rietveld) Bulk PhasePowder (10–50 mg)1–2 DaysPhase purity, Polymorphism Rwp​ (Weighted Profile), χ2
2D-NMR Molecular ConnectivitySolution (5–15 mg)4–8 HoursThrough-bond/space linkagesS/N ratio, Solvent suppression

Experimental Protocols & Causality Workflows

To ensure scientific integrity, the following step-by-step methodologies detail not just the actions taken, but the causality and validation mechanisms behind each choice.

Protocol A: SC-XRD Structural Determination
  • Crystallization (Vapor Diffusion): Dissolve the compound in a minimum volume of dichloromethane (solvent). Slowly diffuse hexanes (antisolvent) into the solution in a sealed chamber.

    • Causality: Slow supersaturation minimizes lattice defects and prevents crystal twinning, yielding the pristine, defect-free single crystals required for high-resolution diffraction.

  • Mounting and Cryocooling: Mount the crystal on a polyimide loop using paratone oil and flash-cool to 100 K using a nitrogen cold stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which significantly sharpens electron density maps and improves high-angle diffraction intensity.

  • Data Collection & Refinement: Irradiate the crystal using Cu-K α ( λ=1.54184 Å) radiation. Solve the phase problem using intrinsic phasing and refine the model against F2 using full-matrix least-squares.

    • Validation: The protocol is self-validating; the refinement algorithm minimizes the difference between observed ( Fobs​ ) and calculated ( Fcalc​ ) structure factors. A final R1​ value below 5% confirms a highly accurate structural model.

Protocol B: PXRD with Rietveld Refinement
  • Sample Preparation: Gently grind the bulk synthesized powder using an agate mortar and pestle for 2 minutes.

    • Causality: Gentle grinding reduces crystallite size to <10 µm, ensuring random particle orientation. This prevents "preferred orientation" artifacts that artificially skew peak intensities.

  • Data Acquisition: Collect data from 2θ=3∘ to 50∘ using a Bragg-Brentano diffractometer.

    • Causality: This specific angular range captures both the low-angle intermolecular packing peaks (critical for unit cell indexing) and the high-angle intramolecular spacing.

  • Rietveld Refinement: Import a starting structural model (e.g., from DFT calculations or SC-XRD). Refine the background, unit cell parameters, and pseudo-Voigt peak shapes.

    • Validation: The process is validated by minimizing the weighted profile R-factor ( Rwp​ ). A low Rwp​ confirms that the bulk powder matches the theoretical 3D structure.

Protocol C: 2D-NMR (NOESY/HMBC)
  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% TMS.

    • Causality: CDCl 3​ provides a non-exchanging, deuterium-locked solvent environment, while TMS serves as an internal chemical shift reference ( 0.0 ppm) to ensure inter-experiment reproducibility.

  • HMBC Acquisition: Apply a pulse sequence optimized for long-range 1H−13C couplings (typically 8 Hz).

    • Causality: HMBC identifies 2- and 3-bond couplings, which is strictly required to prove the regiochemical connectivity of the amide nitrogen and the ester carbonyl to the central aromatic ring.

  • NOESY Acquisition: Utilize a mixing time of 300–500 ms.

    • Validation: NOESY allows cross-relaxation between spatially proximate protons (< 5 Å). Observing a cross-peak between the 2,2-dimethyl protons and the aromatic ortho-protons self-validates the preferred rotational conformation of the molecule in solution.

Structural Elucidation Decision Logic

To optimize resource allocation during drug development, the following decision tree illustrates the logical flow for selecting the appropriate structural confirmation modality.

StructuralElucidation Start Target Compound: Ethyl 4-(3-chloro-2,2- dimethylpropanamido)benzoate Crystals Are diffraction-quality single crystals available? Start->Crystals SCXRD SC-XRD Analysis (Gold Standard 3D Structure) Crystals->SCXRD Yes Powder Is the sample a bulk powder? Crystals->Powder No PXRD PXRD + Rietveld Refinement (Phase Purity & Polymorphism) SCXRD->PXRD Cross-reference Solid Forms Powder->PXRD Yes Solution Solution-State Analysis Required? Powder->Solution No NMR 2D-NMR (NOESY/HMBC) (Dynamics & Connectivity) Solution->NMR Yes

Workflow diagram for selecting the optimal structural elucidation modality.

References

  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. Improved Pharma. Available at:[Link]

  • Harnessing the power of single crystal X-ray diffraction. Veranova. Available at:[Link]

  • High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. IUCr Journals (Structural Science, Crystal Engineering and Materials). Available at:[Link]

  • Structure Determination of Bicalutamide Polymorphic Forms by Powder X-ray Diffraction: Case Studies Using Density Functional Theory Calculations and Rietveld Refinement. Sumitomo Chemical Co., Ltd. Available at:[Link]

  • Rietveld Refinement for Macromolecular Powder Diffraction. Crystal Growth & Design (ACS Publications) / Argonne National Laboratory. Available at:[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available at:[Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Boston University / eLS. Available at:[Link]

Safety & Regulatory Compliance

Safety

ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate proper disposal procedures

Comprehensive Laboratory Safety & Disposal Protocol: Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate As a preferred partner in laboratory safety and chemical handling, we provide this definitive guide for the safe ope...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety & Disposal Protocol: Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate

As a preferred partner in laboratory safety and chemical handling, we provide this definitive guide for the safe operational handling and disposal of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate . Designed for researchers and drug development professionals, this document synthesizes regulatory compliance with deep chemical causality, ensuring your laboratory maintains rigorous, self-validating safety standards.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazard profile of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate (C₁₄H₁₈ClNO₃).

Structurally, this molecule is a specialized synthetic intermediate derived from the acylation of ethyl 4-aminobenzoate with a chlorinated, neopentyl-like moiety (3-chloro-2,2-dimethylpropanoyl group). This specific architecture dictates its disposal requirements:

  • Halogenated Organic Structure: The presence of the terminal 3-chloro group (comprising ~12.5% of the molecule by mass) strictly dictates its classification as a halogenated organic waste . Improper combustion of chlorinated organics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1].

  • Hydrolytic Stability: While the molecule contains both ester and amide linkages, the extreme steric hindrance provided by the 2,2-dimethyl group prevents spontaneous hydrolysis at a neutral pH. Because it cannot be easily neutralized or degraded on the benchtop, it persists in standard aqueous environments, mandating physical collection and high-temperature destruction.

  • Cost & Segregation Causality: Mixing this compound with non-halogenated solvents drastically increases institutional disposal costs. Halogenated waste costs approximately twice as much to dispose of compared to non-halogenated waste, as it requires specialized rotary kiln incineration rather than standard fuels blending[2].

Standard Operating Procedure: Disposal & Accumulation

The following step-by-step methodology ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards, specifically 40 CFR § 262 for hazardous waste generators[3].

Protocol: Halogenated Waste Accumulation and Transfer

  • Step 1: Container Selection & Preparation Select a 5-gallon high-density polyethylene (HDPE) carboy or a PTFE-lined safety can[4]. Self-Validating Checkpoint: Before adding any waste, verify the container is chemically compatible and free of structural micro-fractures. Do not use unlined metal drums, as trace degradation releasing HCl will compromise the container integrity.

  • Step 2: Immediate Labeling Attach a Hazardous Waste Tag before or at the exact time the first drop of waste is added[4][5]. The label must explicitly state "Hazardous Waste - Halogenated Organics" and list "ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate" along with its estimated percentage. Vague terms like "spent" or "aqueous" are legally insufficient and fail to alert emergency responders[3].

  • Step 3: Active Waste Addition & Vapor Control Add the chemical waste inside an operating chemical fume hood[4]. If the waste is generated via automated synthesis or HPLC, ensure in-line containers remain closed. Venting is legally permitted only during active equipment operation to prevent pressure buildup; at all other times, the system must be vapor-tight[3].

  • Step 4: Satellite Accumulation Area (SAA) Monitoring Store the closed container in a designated SAA, segregated from incompatible materials (see Table 1). When the container reaches ¾ full, immediately trigger a waste collection request to your Environmental Health and Safety (EHS) department[4].

Quantitative Waste Compatibility & Limits

To prevent dangerous cross-reactions and ensure regulatory compliance, adhere to the following operational limits:

Table 1: Waste Stream Compatibility & Quantitative Limits

ParameterSpecification / LimitScientific Rationale
Primary Classification Halogenated Organic WasteChlorine content mandates specialized high-temp incineration[1].
Compatible Solvents Dichloromethane, ChloroformSimilar combustion profiles; safe for co-mingling in the same carboy[2][5].
Incompatible Materials Strong bases, Oxidizers, Heavy MetalsHigh risk of exothermic reactions, toxic gas release, or container failure[2][4].
SAA Volume Limit 55 Gallons (Total Waste)Maximum EPA regulatory limit for laboratory Satellite Accumulation Areas[5].
Container State Vapor-Tight / ClosedPrevents fugitive emissions and inhalation hazards; legally required by EPA[3][5].

Final Disposal Mechanism: Rotary Kiln Incineration

Because of the chlorine content, EHS will not use this waste for standard fuels blending. The only environmentally acceptable disposal method is High-Temperature Rotary Kiln Incineration equipped with caustic scrubbing[1].

  • Thermal Destruction: The waste is injected into a rotary kiln operating at >1000°C. This extreme thermal environment ensures the complete homolytic cleavage of the robust C-Cl bonds, preventing dioxin formation.

  • Caustic Scrubbing: Combustion generates hydrogen chloride (HCl) gas. The exhaust is passed through a wet caustic scrubber (using NaOH or Ca(OH)₂), which neutralizes the acid gas into benign chloride salts (NaCl/CaCl₂) prior to atmospheric release[1].

Spill Management & Emergency Response

In the event of an accidental release of ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate solutions:

  • Evacuate & Isolate: Restrict access to the spill area and notify campus safety/EHS immediately[4].

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves (double-gloved), splash goggles, and a lab coat[4]. If skin contact occurs, immediately wash the affected area with copious amounts of soap and water, and remove contaminated clothing[5].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., spill pads, diatomaceous earth, or vermiculite)[4].

  • Collection: Sweep the absorbed material using non-sparking tools. Place all spill pads and absorbent debris into a sealable bag or bucket, and tag it as "Hazardous Waste - Halogenated Spill Debris"[4].

Disposal Workflow Visualization

G A Synthesis / Generation Ethyl 4-(3-chloro-2,2-dimethylpropanamido)benzoate B Waste Segregation: Halogenated Stream A->B >1% Halogen Mass C Containerization & Labeling (HDPE, EPA Compliant) B->C At First Drop D Satellite Accumulation Area (Max 55 Gallons) C->D Vapor-Tight Storage E EHRS / EHS Pickup D->E Container ¾ Full F Rotary Kiln Incineration (>1000°C) E->F Off-Site Transport G Caustic Scrubbing (HCl Neutralization) F->G Exhaust Gas Treatment

Workflow for the segregation, accumulation, and high-temperature incineration of halogenated waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Division of Research Safety URL:[Link]

  • Halogenated Solvents in Laboratories - Campus Operations Source: Temple University Environmental Health and Radiation Safety URL: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

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